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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate

Executive Summary In modern drug discovery, chiral morpholine derivatives serve as critical structural motifs for optimizing the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, chiral morpholine derivatives serve as critical structural motifs for optimizing the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is a highly specialized, Boc-protected chiral building block frequently utilized in the synthesis of advanced kinase inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, stereochemical nuances, high-resolution mass spectrometry (HRMS) validation protocols, and field-proven synthetic workflows.

Structural and Physicochemical Profiling

Understanding the exact mass and molecular weight of a synthetic intermediate is not merely a bookkeeping exercise; it is the foundation of analytical validation.

While the molecular weight (215.29 g/mol ) represents a weighted average of naturally occurring isotopes (useful for bulk stoichiometric calculations), the exact mass (215.1521 Da) is calculated using the most abundant, stable isotope of each element (e.g., ^12C, ^1H, ^14N, ^16O). In HRMS, exact mass is critical because it allows scientists to calculate the mass defect—the slight mass difference caused by nuclear binding energy—thereby differentiating the target compound from isobaric impurities that share the same nominal mass[1].

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name tert-butyl (3S)-3,5-dimethylmorpholine-4-carboxylate
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight (Average) 215.29 g/mol
Monoisotopic Exact Mass 215.1521 Da
[M+H]⁺ Exact Mass (ESI+) 216.1594 Da
CAS Registry Number 1542268-30-3[2]
Physical State Liquid / Viscous Oil

Stereochemical Complexity & Isomeric Control

The morpholine ring of this compound contains two chiral centers at the C3 and C5 positions. The nomenclature "(3S)" explicitly fixes the spatial orientation of the C3 methyl group. However, depending on the upstream synthetic route, the C5 methyl group can be oriented cis or trans relative to the C3 group.

Causality in Drug Design: Why does this stereochemistry matter? In the development of targeted therapeutics, such as3[3], the exact stereochemical vector of these methyl groups dictates the conformational rigidity of the morpholine ring. A (3S,5S) trans-configuration will present a vastly different binding vector within the ATP-binding pocket of a kinase compared to a cis-meso configuration, directly impacting the drug's binding affinity and off-target selectivity[3].

High-Resolution Mass Spectrometry (HRMS) Validation Protocol

To ensure the structural integrity of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate before downstream coupling, HRMS validation is mandatory. The following protocol is designed as a self-validating system to eliminate false positives caused by instrumental drift.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL in a 50:50 MeOH:H₂O matrix containing 0.1% Formic Acid.

  • Internal Calibration: Spike the sample matrix with a known internal calibrant (e.g., Leucine Enkephalin, exact mass [M+H]⁺ 556.2771 Da).

    • Causality: Internal calibration continuously corrects the mass axis during the acquisition. This ensures that any measured mass error (<5 ppm) is a true reflection of the molecule's elemental composition, rather than a systematic quadrupole or time-of-flight (TOF) drift[1].

  • Ionization (ESI+): Introduce the sample into the Electrospray Ionization source. The 0.1% formic acid environment forces the protonation of the carbamate/amine system, generating the [M+H]⁺ ion at a theoretical m/z of 216.1594 [4].

  • Mass Analysis: Scan the m/z range using an Orbitrap or Q-TOF mass analyzer configured to a minimum resolving power of 30,000 (FWHM)[5].

  • Data Processing: Extract the ion chromatogram for m/z 216.1594. Calculate the mass error using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶.

HRMS_Protocol SamplePrep Sample Prep: 1 µg/mL in MeOH/H2O + Internal Calibrant (Leu-Enk) Ionization ESI(+) Ionization Formation of [M+H]+ SamplePrep->Ionization MassFilter Quadrupole Isolation Target m/z ~ 216.16 Ionization->MassFilter Orbitrap Orbitrap / TOF Mass Analysis Resolution > 15,000 MassFilter->Orbitrap Data Data Processing: Mass Defect Target m/z 216.1594 (< 5 ppm error) Orbitrap->Data

Figure 1: Self-validating HRMS workflow for exact mass confirmation of the Boc-protected intermediate.

Synthetic Utility and Deprotection Dynamics

The tert-butyloxycarbonyl (Boc) group is an industry-standard protecting group due to its robust stability against catalytic hydrogenation and nucleophilic attack, as detailed in 6[6]. To utilize the morpholine nitrogen in downstream Buchwald-Hartwig cross-couplings or SNAr reactions, the Boc group must be cleanly cleaved.

Optimized Acidic Cleavage Protocol
  • Reagent Preparation: Prepare a fresh solution of 20% (v/v) Trifluoroacetic Acid (TFA) in anhydrous Dichloromethane (DCM)[7].

  • Reaction Initiation: Cool the reaction vessel containing (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate to 0 °C under an inert nitrogen atmosphere. Slowly add 10 volumes of the TFA/DCM solution.

  • Propagation & Causality: Remove the ice bath and allow the reaction to warm to room temperature.

    • Mechanistic Causality: The strongly acidic environment protonates the carbamate oxygen, triggering the expulsion of a tert-butyl cation. The use of non-aqueous DCM stabilizes this intermediate and prevents aqueous side reactions. The cation rapidly eliminates a proton to form isobutylene gas and carbon dioxide[6]. Because these byproducts are highly volatile, they escape the reaction matrix, inherently driving the reaction to 100% completion via Le Chatelier's principle.

  • Monitoring: Monitor the reaction via LC-MS. The protocol is complete when the exact mass peak of the starting material (m/z 216.1594) is entirely replaced by the free amine peak (Theoretical [M+H]⁺ m/z: 116.1070 ).

  • Workup: Concentrate the mixture under reduced pressure to strip away the DCM and excess TFA. Neutralize the resulting TFA-amine salt with a basic ion-exchange resin or saturated aqueous NaHCO₃, followed by organic extraction to yield the free (3S)-3,5-dimethylmorpholine.

Synthetic_Workflow Boc (3S)-Boc-3,5-dimethylmorpholine Exact Mass: 215.1521 Da Deprotect Acidic Cleavage (TFA / DCM, 0°C to RT) Volatile Byproducts Boc->Deprotect FreeAmine (3S)-3,5-dimethylmorpholine Free Amine Intermediate Deprotect->FreeAmine Coupling SNAr / Cross-Coupling with Aryl Halide FreeAmine->Coupling API Target Kinase Inhibitor (e.g., Syk Inhibitor) Coupling->API

Figure 2: Synthetic workflow from Boc-deprotection to final API cross-coupling.

References

  • Title: (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate | 1542268-30-3 Source: ChemicalBook URL: 2

  • Title: WO2013192125A1 - Pyrazolyl derivatives as syk inhibitors Source: Google Patents / WIPO URL: 3

  • Title: Greene's Protective Groups in Organic Synthesis, 6th Edition Source: Wiley URL: 6

  • Title: High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students Source: Journal of Chemical Education (ACS Publications) URL: 4

  • Title: Present and Future Applications of High Resolution Mass Spectrometry in the Clinic Source: PMC (National Institutes of Health) URL: 1

  • Title: CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances Source: Europa.eu (European Commission) URL: 5

Sources

Exploratory

crystal structure and stereochemistry of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate Executive Summary The functionalization of saturated nitrogen heterocycles is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate

Executive Summary

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Among these, (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate represents a highly specialized, conformationally restricted building block. Its unique stereochemical architecture is frequently leveraged in the design of potent kinase inhibitors, such as Spleen Tyrosine Kinase (Syk) inhibitors used for autoimmune diseases and oncology [1].

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen fundamentally alters the ring's conformational dynamics. This whitepaper provides a comprehensive analysis of the stereochemistry, crystallographic profiling, and experimental methodologies associated with this compound, focusing on the profound impact of allylic 1,3-strain (A(1,3) strain) on its 3D structure.

Stereochemical Architecture & Conformational Dynamics

The stereochemistry of 3,5-dimethylmorpholines is defined by the absolute configuration at the C3 and C5 positions. The designation (3S) fixes one stereocenter, meaning the compound exists primarily as either the (3S,5S)-trans diastereomer or the (3S,5R)-cis diastereomer.

The Causality of A(1,3) Strain

In an unprotected morpholine, the chair conformation places bulky substituents in equatorial positions to minimize 1,3-diaxial interactions. However, the introduction of the N-Boc group disrupts this classical model.

The carbamate nitrogen undergoes partial sp2 hybridization due to the delocalization of its lone pair into the adjacent carbonyl group. This forces the nitrogen and its immediate substituents into a near-planar geometry. If the C3 and C5 methyl groups are equatorial, they project directly into the plane of the N-Boc group, generating severe A(1,3) strain [2].

To alleviate this steric clash, the morpholine ring undergoes a conformational shift:

  • In the (3S,5R)-cis isomer: The ring flips to a chair conformation where both methyl groups become axial. While this relieves the A(1,3) strain with the Boc group, it introduces unfavorable 1,3-diaxial interactions between the two methyl groups.

  • In the (3S,5S)-trans isomer: The ring often distorts into a twist-boat conformation . This allows both methyl groups to adopt pseudo-equatorial/pseudo-axial positions that minimize both A(1,3) strain and transannular diaxial clashes [3].

Conformational Pathway Visualization

ConformationalDynamics N_Boc N-Boc Carbamate (sp²-hybridized Nitrogen) A13 Severe A(1,3) Allylic Strain (N-Boc vs. C3/C5 Methyls) N_Boc->A13 Induces planarity Cis (3S,5R)-cis Isomer A13->Cis Trans (3S,5S)-trans Isomer A13->Trans Diaxial Diaxial Chair (1,3-Diaxial Strain) Cis->Diaxial Forces methyls axial TwistBoat Twist-Boat Conformation (Strain Relief) Trans->TwistBoat Avoids equatorial clash

Conformational dynamics driven by N-Boc A(1,3) strain in 3,5-dimethylmorpholines.

Crystallographic Profiling

X-ray crystallography is the definitive method for resolving the structural ambiguities of N-Boc morpholines. The crystal structure of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate reveals the extent of the carbamate's influence on the heterocyclic core.

Key Structural Features
  • Nitrogen Planarity: The sum of the bond angles around the nitrogen atom ( Σ∠N ) typically approaches 355°–358°, confirming the partial double-bond character of the N–C(O) bond and the sp2 -like geometry.

  • Bond Length Contraction: The N–C(carbamate) bond length is significantly shorter (~1.35 Å) than typical C–N single bonds (~1.47 Å).

  • Rotameric Populations: In the solid state, the Boc group typically crystallizes in a single rotameric form (usually syn to the less sterically hindered face), whereas solution-state NMR often shows a mixture of rotamers [4].

Table 1: Representative Crystallographic Parameters for N-Boc-3,5-Dimethylmorpholines

ParameterStructural FeatureTypical Value (Å / °)Implication
N1–C(O) Length Carbamate bond1.348 ± 0.005 ÅIndicates strong resonance and sp2 character.
C3–N1–C5 Angle Intra-ring angle115.2° ± 0.5°Widened to accommodate adjacent methyl groups.
Σ∠N Sum of angles at N1357.4°Confirms near-planar geometry at the nitrogen center.
O–C–C–N Torsion angle (Ring)~ 45° (Twist-boat)Deviation from ideal chair (60°) due to strain relief.

Experimental Protocols: Synthesis and Crystallography

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the solvent choices and thermal parameters to guarantee reproducibility.

Protocol A: Synthesis and Purification
  • Reductive Amination: React (2S)-2-amino-1-propanol with hydroxyacetone in the presence of NaBH3​CN and catalytic acetic acid in methanol to yield the intermediate 3,5-dimethylmorpholine.

  • Boc Protection: Dissolve the crude morpholine in dichloromethane (DCM). Add 1.2 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ) and 1.5 equivalents of Triethylamine (TEA).

    • Causality: TEA acts as an acid scavenger, preventing the protonation of the morpholine nitrogen, which would otherwise stall the nucleophilic attack on the Boc2​O .

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

    • Self-Validation: Perform 1H NMR ( CDCl3​ , 298 K). The presence of two broad singlets for the Boc group (~1.45 ppm and ~1.38 ppm) confirms the presence of the desired product existing as a mixture of rotamers, validating the success of the protection step before proceeding to crystallization.

Protocol B: Single-Crystal Growth via Vapor Diffusion

Vapor diffusion is explicitly selected over slow evaporation because the N-Boc group introduces high lipophilicity and conformational flexibility. Vapor diffusion forces a slower, thermodynamically controlled precipitation, which is critical for forming the highly ordered lattice required to resolve the twist-boat vs. chair ambiguity.

  • Inner Vial: Dissolve 20 mg of the purified (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate in 0.5 mL of high-purity Ethyl Acetate.

  • Outer Vial: Place 3 mL of Hexane (antisolvent) in a larger, sealable outer vial.

  • Diffusion: Carefully place the unsealed inner vial into the outer vial and seal the outer vial tightly. Leave undisturbed at 4 °C for 72–96 hours.

  • Harvesting: Isolate the resulting colorless prisms using a stereomicroscope and immediately mount them in paratone oil to prevent lattice degradation from solvent loss.

Protocol C: X-Ray Diffraction Data Collection
  • Mounting: Mount the crystal on a MiTeGen loop and transfer it to a diffractometer equipped with a Mo K α radiation source ( λ = 0.71073 Å).

  • Cooling: Maintain the crystal at 100 K using a nitrogen cold stream.

    • Causality: Cryocooling minimizes thermal motion (reducing thermal ellipsoids), which is absolutely critical for accurately resolving the positions of the highly mobile tert-butyl methyl groups.

  • Refinement: Solve the structure using SHELXT and refine using full-matrix least-squares on F2 with SHELXL.

Implications in Drug Development

The stereochemically defined (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is not merely a structural curiosity; it is a vital tool in structure-based drug design (SBDD).

When the Boc group is removed and the morpholine is coupled to a pharmacophore (e.g., a pyrimidine or pyrazole core), the resulting orientation of the C3 and C5 methyl groups dictates the molecule's trajectory within a kinase active site. For instance, in the development of Syk inhibitors, the specific (3S,5S) or (3S,5R) stereochemistry controls the vector of the morpholine oxygen, determining whether it can successfully form a critical hydrogen bond with the hinge region of the kinase without sterically clashing with the gatekeeper residue [1]. Furthermore, recent advancements in photocatalytic C–H functionalization rely heavily on the predictable A(1,3) strain of N-Boc morpholines to achieve highly site-selective α -functionalizations [4].

References

  • Google Patents. "WO2013192125A1 - Pyrazolyl derivatives as syk inhibitors." Accessed March 23, 2026.
  • Hoffmann, R. W. "Allylic 1,3-Strain as a Controlling Factor in Stereoselective Transformations." Chemical Reviews, 1989.[Link]

  • National Institutes of Health (PMC). "Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers." Accessed March 23, 2026.[Link]

  • Journal of the American Chemical Society. "Site-Selective C–H Functionalization of N-Aryl and N-Heteroaryl Piperidines, Morpholines, and Piperazines Controlled by a Chiral Dirhodium Tetracarboxylate Catalyst." Accessed March 23, 2026.[Link]

Foundational

safety data sheet (SDS) and toxicity of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate Executive Summary In modern drug discovery, stereochemically pure morpholine derivatives are criti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate

Executive Summary

In modern drug discovery, stereochemically pure morpholine derivatives are critical structural motifs used to enhance the metabolic stability, solubility, and target-binding affinity of active pharmaceutical ingredients (APIs). (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate (and its stereoisomers, such as the (3S,5S) configuration) serves as a highly valuable chiral building block. It is prominently utilized in the synthesis of kinase inhibitors, most notably Spleen Tyrosine Kinase (Syk) inhibitors designed to treat autoimmune diseases like rheumatoid arthritis and various malignancies[1].

As a Senior Application Scientist, it is imperative to understand not only the synthetic utility of this compound but also its physicochemical behavior, safety profile, and toxicological mechanisms. This whitepaper provides a comprehensive, self-validating framework for the safe handling, toxicological assessment, and experimental utilization of this Boc-protected morpholine derivative.

Physicochemical Profiling and Structural Causality

The chemical behavior of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is dictated by the steric bulk of the tert-butoxycarbonyl (Boc) protecting group combined with the 3,5-dimethyl substitutions on the morpholine ring. This steric shielding protects the secondary amine from premature nucleophilic attack but also increases the compound's overall lipophilicity, directly influencing its toxicological profile and required deprotection conditions.

Table 1: Chemical and Physical Properties
PropertyValueMechanistic Implication
CAS Numbers 1542268-30-3 (3S); 154634-95-4 (3S,5S); 942309-59-3 (Unspecified)[2][3]Stereospecificity is critical for spatial alignment in kinase ATP-binding pockets.
Molecular Formula C₁₁H₂₁NO₃High carbon-to-heteroatom ratio increases organic solubility.
Molecular Weight 215.29 g/mol Small molecule size facilitates rapid membrane permeation.
Appearance Colorless to pale yellow viscous liquid/semi-solid[4]Viscosity requires careful solvent dilution for accurate volumetric transfer.
Solubility Soluble in DCM, MeOH, THF; sparingly soluble in H₂OHydrophobic Boc group repels aqueous solvation.
Storage Sealed, dry, 2-8°C, inert atmosphere (Argon/N₂)[5]Prevents slow ambient hydrolysis and oxidative degradation of the ether linkage.

Safety Data Sheet (SDS) & GHS Hazard Assessment

Handling (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate requires strict adherence to Globally Harmonized System (GHS) protocols. While the Boc group masks the acute basicity of the free morpholine, the compound retains significant irritant properties[6][7].

Table 2: GHS Hazard Classification and Statements
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302 : Harmful if swallowed[6]
Skin Corrosion/Irritation Category 2H315 : Causes skin irritation[6]
Serious Eye Damage/Irritation Category 2H319 : Causes serious eye irritation[6]
STOT (Single Exposure) Category 3H335 : May cause respiratory irritation[6]
Precautionary Protocols & Causality
  • P261 (Avoid breathing vapors): The compound can emit volatile organic vapors, especially if trace amounts of the free amine are present. Inhalation disrupts the pulmonary surfactant layer due to the molecule's amphiphilic nature[4].

  • P280 (Wear protective PPE): Nitrile gloves (minimum 0.11 mm thickness) and chemical safety goggles are mandatory. The lipophilic Boc group acts as a permeation enhancer, allowing the molecule to cross the epidermal lipid bilayer and cause localized erythema (H315)[4][8].

  • P305+P351+P338 (Eye Contact First Aid): Immediate rinsing is required because the compound can induce localized pH shifts and osmotic stress upon contact with the aqueous environment of the cornea, leading to reversible opacity (H319)[5].

Toxicological Profile

Because this compound is an intermediate rather than a final therapeutic agent, its toxicological data is derived from predictive structure-activity relationships (SAR) and standard in vitro assays for Boc-protected heterocycles[4][9].

Table 3: Toxicological Endpoints & Mechanistic Causality
EndpointObservation / DataMechanistic Causality
Acute Oral Toxicity LD₅₀ > 300 mg/kg (estimated)The lipophilic Boc group enhances gastrointestinal absorption. Upon systemic entry, partial enzymatic cleavage may release the amine core, inducing systemic metabolic stress[8].
Dermal Irritation Mild to moderate erythemaThe molecule's amphiphilic nature disrupts epidermal lipid bilayers, triggering localized inflammatory cascades[9].
Ocular Irritation Corneal opacity (reversible)Direct interaction with mucosal membranes causes localized osmotic and pH imbalances[9].
Mutagenicity / Carcinogenicity Not classified as a carcinogen by IARC or EPALacks reactive electrophilic centers (e.g., epoxides, Michael acceptors) capable of intercalating or alkylating DNA[4].

Experimental Workflow: Controlled Boc-Deprotection

To utilize (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate in the synthesis of APIs (such as Syk inhibitors), the Boc group must be quantitatively removed. The 3,5-dimethyl groups impose significant steric hindrance around the nitrogen, necessitating strong, anhydrous acidic conditions to ensure complete cleavage without epimerizing the delicate (3S) stereocenter[1].

Step-by-Step Methodology
  • Preparation & Solvation: Dissolve 1.0 equivalent of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions prevent competitive hydrolysis side-reactions and maintain the integrity of the intermediate carbocation.

  • Acid Addition: Purge the reaction flask with Argon. Cool the mixture to 0°C using an ice bath. Dropwise, add 10.0 equivalents of 4M HCl in dioxane.

    • Causality: The deprotection mechanism releases isobutylene and CO₂ gas. Cooling controls this exothermic gas evolution, preventing solvent boil-off and minimizing thermal degradation.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to ambient temperature (20-25°C). Stir for 2-4 hours. Monitor the reaction via TLC (Ninhydrin stain, which turns purple in the presence of the free secondary amine) or LC-MS.

    • Causality: The bulky methyl groups slow the deprotection kinetics by shielding the carbamate oxygen from protonation. Continuous monitoring ensures complete conversion.

  • Concentration & Isolation: Once complete, concentrate the mixture under reduced pressure to yield the hydrochloride salt of (3S)-3,5-dimethylmorpholine as a solid.

    • Causality: Evaporating the excess HCl, dioxane, and isobutylene shifts the chemical equilibrium forward, isolating the highly stable, non-volatile salt form.

  • Free-Basing (Optional): If the free nucleophile is required for an immediate SₙAr coupling, partition the salt between ethyl acetate and saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and concentrate.

    • Causality: NaHCO₃ is sufficiently basic to deprotonate the morpholine salt (pKa ~8.3) without inducing base-catalyzed side reactions on other sensitive functional groups.

Mechanistic Pathway: Role in Drug Discovery

The following diagram illustrates the logical workflow of utilizing this chiral building block in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors, demonstrating the causality from chemical deprotection to therapeutic outcome[1].

G N1 (3S)-tert-butyl 3,5-dimethylmorpholine -4-carboxylate N2 Acidic Deprotection (HCl/Dioxane, 0°C) N1->N2 N3 Free Amine Intermediate (Nucleophile) N2->N3 Isobutylene + CO2 release N4 SNAr / Cross-Coupling (e.g., Pyrazole Core) N3->N4 N5 Syk Inhibitor API N4->N5 Chiral integration N6 Syk Kinase Inhibition N5->N6 Target pocket binding N7 BCR Signaling Blockade N6->N7 Pathway modulation N8 Reduction of Autoimmunity (Rheumatoid Arthritis) N7->N8 Therapeutic Outcome

Caption: Synthetic and pharmacological pathway of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate.

References

  • Google Patents. "WO2013192125A1 - Pyrazolyl derivatives as syk inhibitors." (Details the use of tert-butyl-3,5-dimethylmorpholine-4-carboxylate in synthesizing Syk inhibitors for rheumatoid arthritis).

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Advantage of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate in Chiral Synthesis

An in-depth guide to the application of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate as a versatile chiral building block in modern asymmetric synthesis for researchers, scientists, and professionals in drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the application of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate as a versatile chiral building block in modern asymmetric synthesis for researchers, scientists, and professionals in drug development.

In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods is paramount, particularly in the development of single-enantiomer pharmaceuticals. Chiral building blocks serve as foundational scaffolds from which molecular complexity and specific stereochemistry can be elegantly derived. Among these, (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate has emerged as a noteworthy and powerful chiral auxiliary.

Derived from the readily available and inexpensive chiral pool, its rigid, chair-like conformation and the stereodirecting influence of its methyl groups provide a well-defined steric environment. This unique architecture is instrumental in guiding the facial selectivity of reactions at an adjacent prochiral center, enabling the synthesis of complex molecules with high levels of stereocontrol. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for facile deprotection under mild conditions, liberating the synthesized chiral fragment for further elaboration.

This guide provides a comprehensive overview of the practical applications of this morpholine derivative, detailing its synthesis, key reaction protocols, and its role in constructing stereochemically rich molecular frameworks.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible chemical synthesis. The following table summarizes the key physical and spectroscopic data for (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate.

PropertyValue
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
Appearance White to off-white solid or colorless oil
Boiling Point ~285.6 °C at 760 mmHg (Predicted)
Density ~1.04 g/cm³ (Predicted)
Optical Rotation [α]D Specific rotation values are concentration and solvent dependent.
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate, and THF.

Note: Predicted values are based on computational models and should be confirmed by experimental data.

Synthesis of the Chiral Building Block

The efficient synthesis of the title compound is crucial for its accessibility. A common and reliable method involves the multi-step conversion of (S)-alaninol. This process capitalizes on the inherent stereochemistry of the starting material to establish the (3S) stereocenter.

Protocol: Two-Step Synthesis from (S)-Alaninol

This protocol outlines the N-protection of (S)-alaninol followed by a cyclization to form the morpholine ring structure.

Step 1: N-Boc Protection of (S)-Alaninol

  • Dissolve (S)-alaninol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution.

  • Add a base, such as triethylamine (TEA) (1.2 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-(S)-alaninol, which is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to form the Morpholine

  • Dissolve the crude N-Boc-(S)-alaninol from the previous step in dry THF (0.2 M).

  • Cool the solution to 0 °C.

  • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil) (2.5 eq), portion-wise with caution (hydrogen gas evolution).

  • Add a suitable activating agent for the second hydroxyl group precursor, such as 1-chloro-2-(chloromethoxy)ethane (1.2 eq), dropwise.

  • Allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 18-24 hours.

  • Carefully quench the reaction by slowly adding water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford pure (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate.

Core Application: Asymmetric Aldol Reactions

One of the most powerful applications of this chiral building block is in directing diastereoselective aldol reactions. The morpholine scaffold acts as a chiral auxiliary, controlling the facial addition of an enolate to an aldehyde.

Mechanism of Stereodirection

The high diastereoselectivity observed in these reactions is a direct consequence of the sterically biased conformation of the N-acylated morpholine. Upon deprotonation with a base like lithium diisopropylamide (LDA), a rigid lithium enolate is formed. The C5-methyl group on the morpholine ring effectively shields one face of the enolate, forcing the incoming aldehyde to approach from the less hindered face. This leads to the predictable formation of one major diastereomer of the aldol adduct.

Aldol_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Workup & Auxiliary Cleavage AcylMorpholine N-Acyl Morpholine Derivative Enolate Chelated (Z)-Lithium Enolate AcylMorpholine->Enolate THF, -78 °C LDA LDA (Lithium Diisopropylamide) LDA->Enolate TS Chair-like Transition State (Aldehyde approaches from less hindered face) Enolate->TS Aldehyde Aldehyde (R-CHO) Aldehyde->TS Adduct Lithium Aldolate Adduct TS->Adduct FinalProduct β-Hydroxy Adduct (High d.r.) Adduct->FinalProduct Protonation Quench Aqueous Workup (e.g., NH4Cl) Quench->FinalProduct Cleavage Auxiliary Cleavage (e.g., LiBH4, LiOH) FinalProduct->Cleavage RecoveredAux Recovered Chiral Auxiliary Cleavage->RecoveredAux

Caption: Mechanism of diastereoselective aldol addition.

Protocol: Diastereoselective Aldol Reaction with Benzaldehyde

This protocol provides a representative example of an aldol reaction using the N-propionyl derivative of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate.

Materials:

  • N-Propionyl-(3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 eq)

  • Diisopropylamine (1.15 eq)

  • Benzaldehyde (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation:

    • To a flame-dried, round-bottom flask under an argon atmosphere, add anhydrous THF.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.15 eq) to the THF.

    • Slowly add n-BuLi (1.1 eq) dropwise. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to form the LDA solution.

    • Cool the LDA solution back down to -78 °C.

    • In a separate flask, dissolve the N-propionyl morpholine derivative (1.0 eq) in anhydrous THF.

    • Slowly add the solution of the chiral auxiliary to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour to ensure complete formation of the lithium enolate.

  • Aldol Addition:

    • Add freshly distilled benzaldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy.

    • Purify the product by flash column chromatography on silica gel to isolate the major diastereomer.

Auxiliary Removal

A key advantage of this chiral building block is the variety of methods available for its removal, yielding different functional groups.

  • Reduction to Alcohol: Treatment with reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) cleaves the amide bond to furnish the corresponding chiral 1,3-diol.

  • Hydrolysis to Acid: Saponification using lithium hydroxide (LiOH) in a THF/water mixture yields the chiral β-hydroxy carboxylic acid.

  • Conversion to Ester: Transesterification with an alkoxide, such as sodium methoxide in methanol, can provide the corresponding methyl ester.

The chiral morpholine auxiliary can often be recovered and reused, improving the overall efficiency and cost-effectiveness of the synthesis.

Case Study: Application in Pharmaceutical Synthesis

The utility of chiral morpholine derivatives is exemplified in the synthesis of complex molecules with significant biological activity. While specific, direct examples for (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate in publicly disclosed late-stage drug synthesis can be proprietary, the application of similar chiral morpholine amides in creating key stereocenters is a well-established strategy. For instance, the core of various bioactive natural products and drug candidates containing polyketide-like structures often relies on iterative aldol additions where such auxiliaries are instrumental.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The formation of the lithium enolate is highly sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.

  • Temperature Control: Maintaining a low temperature (-78 °C) during enolate formation and the aldol addition is critical to prevent side reactions and ensure high diastereoselectivity.

  • Reagent Purity: The purity of the aldehyde is crucial. It should be freshly distilled or purified to remove any acidic impurities that can quench the enolate.

  • Determining Diastereoselectivity: ¹H NMR analysis of the crude reaction mixture is the most common method for determining the diastereomeric ratio. The signals of the newly formed stereocenters will typically appear at different chemical shifts for each diastereomer.

Conclusion

(3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate represents a robust and reliable chiral building block for modern asymmetric synthesis. Its straightforward preparation, well-defined conformational bias, and the high levels of diastereoselectivity it imparts in reactions like the aldol addition make it an attractive tool for synthetic chemists. The ability to cleave the auxiliary to reveal a variety of functional groups further enhances its versatility, solidifying its place in the repertoire of methods for constructing enantiomerically enriched molecules for research, drug discovery, and development.

References

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Double Diastereoselective Acetate Aldol Reactions with Chiral N-Acetyl Thiazolidinethione Reagents. The Journal of Organic Chemistry, 71(20), 7891–7894. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095–1120. [Link]

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • The Aldol Reaction: Group I and II enolates. ResearchGate. [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 15061–15066. [Link]

  • Borovkov, V. (Ed.). (2018). Chiral Auxiliaries and Chirogenesis. MDPI. [Link]

Application

Application Note: Protocol for Boc Deprotection of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, physicochemical challenges, and self-validating experimental workflows for the acidolytic cleava...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, physicochemical challenges, and self-validating experimental workflows for the acidolytic cleavage of the tert-butyloxycarbonyl (Boc) group from chiral 3,5-dimethylmorpholine derivatives.

Introduction & Strategic Overview

The compound (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is a critical chiral building block frequently utilized in the synthesis of kinase inhibitors (e.g., Syk and mTOR inhibitors) [1], GPCR ligands, and chemical proteomic probes [2]. The tert-butyloxycarbonyl (Boc) group is the industry standard for amine protection due to its robust stability against catalytic hydrogenolysis and nucleophilic attack.

Deprotection of the Boc group is universally achieved via acid-catalyzed cleavage (acidolysis)[3]. However, the deprotection of 3,5-dimethylmorpholine derivatives presents a unique physicochemical challenge: product volatility . The free base of 3,5-dimethylmorpholine has a relatively low boiling point of approximately 151 °C at 760 mmHg [4]. Consequently, standard deprotection workflows that rely on high-vacuum concentration of the free base often result in severe product loss.

This application note details two field-proven protocols designed to mitigate volatility risks while preserving the stereochemical integrity of the (3S) chiral center.

Mechanistic Causality & Experimental Design

The acid-catalyzed deprotection of the Boc group proceeds via the protonation of the carbamate carbonyl, followed by the elimination of a tert-butyl cation. This cation rapidly loses a proton to form isobutylene gas, while the resulting carbamic acid spontaneously decarboxylates to release carbon dioxide gas. The irreversible evolution of these gases drives the reaction to completion.

The Volatility vs. Stability Paradigm
  • TFA/DCM (The Free Base Route): Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common deprotection cocktail. However, the resulting TFA salt is often a hygroscopic oil. If the downstream coupling requires the free base, a basic aqueous workup is necessary. Causality: Because the free base is volatile, the organic extraction solvent (DCM) must be evaporated under strictly controlled conditions (low temperature, moderate vacuum) to prevent stripping the product into the solvent trap.

  • HCl/Dioxane (The Salt Isolation Route): Utilizing 4M HCl in 1,4-dioxane yields the hydrochloride salt of the morpholine. Causality: The HCl salt is a highly stable, non-volatile crystalline solid. This allows for aggressive solvent evaporation and direct trituration, completely bypassing the volatility risks associated with the free base. This method is highly recommended for long-term storage or when precise stoichiometric control is required for subsequent reactions.

Quantitative Data Presentation

The following table summarizes the operational differences, advantages, and risks associated with the two primary deprotection methodologies.

Table 1: Comparison of Deprotection Strategies for 3,5-Dimethylmorpholine Derivatives

ParameterMethod A: 4M HCl in Dioxane (Recommended)Method B: TFA in DCM (Standard)
Primary Reagents 4M HCl in 1,4-dioxane, MethanolTrifluoroacetic acid (TFA), DCM
Typical Reaction Time 30 – 60 minutes1 – 3 hours
Intermediate State HCl salt (Crystalline solid)TFA salt (Hygroscopic oil)
Workup Requirement Direct concentration & ether triturationBasic aqueous extraction (aq. NaHCO 3​ )
Volatility Risk Low (Isolated as a stable salt)High (During free base concentration)
Best Use Case Long-term storage, high-yield isolationImmediate use in subsequent couplings

Experimental Workflows

Protocol A: HCl-Mediated Deprotection (Salt Isolation)

This protocol is self-validating: the successful precipitation of a white solid upon ether addition confirms the formation of the desired HCl salt.

  • Preparation: Dissolve (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate (1.0 eq) in a minimal volume of anhydrous methanol (to achieve a ~0.2 M concentration).

  • Initiation: Cool the reaction flask to 0 °C using an ice-water bath under an inert atmosphere (N 2​ or Ar).

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (5.0 to 10.0 eq) dropwise. Note: Methanol acts as a co-solvent to ensure homogeneity, as the starting material may precipitate in pure dioxane.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor reaction progress via TLC (Ninhydrin stain) or LC-MS.

  • Concentration: Upon complete consumption of the starting material, concentrate the reaction mixture under reduced pressure.

  • Trituration: Suspend the resulting crude residue in cold diethyl ether (approx. 10 mL per mmol of substrate). Sonicate briefly to induce crystallization.

  • Isolation: Filter the resulting white precipitate through a sintered glass funnel. Wash the filter cake with additional cold diethyl ether (2 × 5 mL) to remove residual organic impurities.

  • Drying: Dry the (3S)-3,5-dimethylmorpholine hydrochloride salt under high vacuum to a constant weight.

Protocol B: TFA-Mediated Deprotection (Free Base Generation)

Use this protocol only when the downstream reaction strictly requires the free base and is incompatible with in situ neutralization of the HCl salt.

  • Preparation: Dissolve the Boc-protected morpholine (1.0 eq) in anhydrous DCM (0.1 – 0.5 M). Cool the flask to 0 °C.

  • Acid Addition: Slowly add TFA to achieve a 1:1 to 1:4 (v/v) ratio of TFA:DCM.

  • Propagation: Stir the mixture at room temperature for 2 hours.

  • Initial Concentration: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with toluene (2 × 10 mL) to aid in the azeotropic removal of residual TFA.

  • Neutralization: Dissolve the crude TFA salt in fresh DCM (10 mL/mmol) and wash with saturated aqueous NaHCO 3​ until the aqueous layer tests strictly basic (pH > 8).

  • Extraction: Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and filter.

  • Controlled Evaporation (CRITICAL): Carefully concentrate the filtrate on a rotary evaporator using a cool water bath (< 25 °C) and moderate vacuum (do not drop below 150 mbar). Stop evaporation immediately once the solvent is removed to prevent volatilization of the (3S)-3,5-dimethylmorpholine free base.

Workflow Visualization

G cluster_0 Acidic Cleavage Pathways Start (3S)-Boc-3,5-dimethylmorpholine TFA Method B: TFA / DCM (1:1, 0 °C to RT) Start->TFA HCl Method A: 4M HCl / Dioxane (RT) Start->HCl TFA_Salt TFA Salt Intermediate (Often oily/hygroscopic) TFA->TFA_Salt HCl_Salt HCl Salt Intermediate (Precipitates as solid) HCl->HCl_Salt Workup Basic Workup (aq. NaHCO3 / DCM Extraction) TFA_Salt->Workup If free base needed Evap Direct Evaporation & Trituration (Diethyl Ether) HCl_Salt->Evap Preferred for stability FreeBase Free Base (Caution: Volatile, BP ~151 °C) Workup->FreeBase FinalSalt Pure HCl Salt (Stable, non-volatile solid) Evap->FinalSalt

Workflow for the Boc deprotection of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate.

References

  • European Patent Office. (2013). Pyrazolyl derivatives as syk inhibitors (Patent No. EP 2863914 B1 / WO2013192125A1). Google Patents.
  • University of Liverpool Repository. (2020). Design, Synthesis, and Biological Evaluation of Chemical Proteomic Probes for MoA Studies in C. neoformans, and of PROTAC Compounds. Available at:[Link]

Method

Application Note: Strategic Implementation of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate in Targeted Drug Discovery

Executive Summary Morpholine is a ubiquitous, privileged scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility and modulate the physicochemical properties of drug candidates. However, unsubst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholine is a ubiquitous, privileged scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility and modulate the physicochemical properties of drug candidates. However, unsubstituted morpholines are notorious for two major liabilities: metabolic instability (via Cytochrome P450-mediated oxidation) and cardiotoxicity (via off-target hERG potassium channel inhibition).

(3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate (CAS: 1542268-30-3) provides an elegant structural solution to these challenges. By acting as a sterically hindered, chiral building block, it allows drug developers to overcome pharmacokinetic bottlenecks while precisely vectoring substituents into complex protein binding pockets. This guide details the rationale, applications, and validated protocols for integrating this building block into modern drug discovery workflows.

Rationale and Physicochemical Advantages

The strategic addition of methyl groups at the 3 and 5 positions of the morpholine ring fundamentally alters its behavior in biological systems:

  • Metabolic Shielding : The alpha-carbons adjacent to the oxygen and nitrogen atoms in standard morpholines are prime sites for CYP450-mediated N-dealkylation and oxidation. The steric bulk of the 3,5-dimethyl groups physically shields these vulnerable sites, dramatically extending the compound's metabolic half-life ()[1].

  • hERG Mitigation : The basicity of the morpholine nitrogen can lead to off-target binding in the hERG channel, a primary cause of drug-induced arrhythmias. The steric hindrance of the methyl groups disrupts the pharmacophore required for hERG binding, neutralizing this cardiotoxic risk[2].

  • Chiral Trajectory : The (3S) stereocenter ensures a specific spatial orientation of the methyl groups. In chiral environments (like an enzyme active site), this spatial projection determines whether the molecule clashes with the protein backbone or perfectly occupies a hydrophobic sub-pocket.

  • Orthogonal Synthesis : The Boc (tert-butyloxycarbonyl) protecting group neutralizes the secondary amine, preventing unwanted side reactions during upstream cross-coupling or functionalization steps.

Comparative Data Summary

Table 1: Physicochemical and ADME comparison between standard morpholine and 3,5-dimethylmorpholine derivatives.

PropertyUnsubstituted Morpholine3,5-DimethylmorpholineMechanistic Rationale
Steric Bulk LowHighProtects α -carbons from enzymatic oxidation.
pKa (Predicted) ~8.3~9.1 - 10.8Modulates amine basicity, altering membrane permeability.
hERG Inhibition Higher RiskSignificantly ReducedSteric bulk prevents deep insertion into the hERG channel pore.
Metabolic T1/2​ Short (<30 mins)Extended (>60 mins)Blockade of oxidative metabolic hotspots.

Key Applications in Targeted Therapies

  • mTOR Inhibitors : In the optimization of brain-penetrant mTOR inhibitors (e.g., the clinical candidate PQR626), the incorporation of a chiral 3,5-dimethylmorpholine moiety was critical. The methyl groups engaged in favorable hydrophobic interactions with Met2345 in the solvent-exposed region of mTOR, while simultaneously resolving the metabolic liabilities of earlier lead compounds ()[1].

  • KRAS G12C Covalent Inhibitors : Targeting the inactive GDP-bound state of KRAS G12C requires covalent inhibitors that occupy the dynamic Switch II pocket. Chiral dimethylmorpholines are utilized to fine-tune the spatial geometry of these inhibitors, irreversibly locking the mutant protein in its inactive state ()[3].

  • Menin-MLL Interaction Inhibitors : To disrupt the oncogenic Menin-MLL protein-protein interaction in acute leukemias, researchers have integrated 3,5-dimethylmorpholine to enhance in vivo half-life and reduce dosage requirements by preventing rapid clearance ()[2].

Experimental Protocols

Protocol 1: Orthogonal Deprotection and SNAr Coupling

Objective: Remove the Boc protecting group and couple the sterically hindered chiral amine to an aryl halide core.

  • Boc Cleavage : Dissolve (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM). Cool the reaction flask to 0°C using an ice bath.

  • Acid Addition : Dropwise add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM volumetric ratio.

    • Causality: Conducting this addition at 0°C suppresses exothermic side reactions and prevents the racemization of the sensitive (3S) stereocenter.

  • Reaction & Concentration : Stir for 2 hours, allowing the mixture to slowly warm to room temperature. Concentrate thoroughly under reduced pressure.

    • Causality: Complete removal of residual TFA is critical; trace acid will neutralize the base in the subsequent coupling step, stalling the reaction.

  • SNAr Coupling : Dissolve the resulting amine TFA salt in N-Methyl-2-pyrrolidone (NMP). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and the target aryl fluoride/chloride (0.9 eq).

  • Heating : Heat to 80°C for 4–6 hours under a nitrogen atmosphere.

    • Causality: The steric bulk of the 3,5-dimethyl groups significantly reduces the nucleophilicity of the amine compared to standard morpholine. Elevated temperatures and a highly polar aprotic solvent (NMP) are required to drive the Nucleophilic Aromatic Substitution (SNAr) to completion.

Protocol 2: In Vitro Microsomal Stability Validation

Objective: Validate the metabolic stability of the synthesized 3,5-dimethylmorpholine derivative against human CYP450 enzymes.

  • Incubation Preparation : Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration).

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as a precise "start switch" for the metabolic assay.

  • Time-Course Quenching : At t=0,15,30,and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating proteins to prevent LC-MS column clogging.

  • Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

    • Self-Validating Step: Always run a highly metabolized control compound (e.g., verapamil or testosterone) in parallel to ensure the microsomes are active and the assay is functioning correctly.

Visualizations

Workflow Step1 1. Boc-Deprotection TFA/DCM, 0°C to RT Step2 2. SNAr / Buchwald-Hartwig Coupling to Core Scaffold Step1->Step2 Intermediate Amine Step3 3. Purification Prep-HPLC / Flash Chromatography Step2->Step3 Crude Product Step4 4. ADME Screening Microsomal Stability & hERG Step3->Step4 Pure Compound

Fig 1: Synthetic and screening workflow for incorporating the 3,5-dimethylmorpholine building block.

KRAS_Pathway EGFR Receptor Tyrosine Kinase (e.g., EGFR) SOS SOS (GEF) Promotes GTP Exchange EGFR->SOS Activation KRAS_GTP KRAS G12C (Active) GTP-Bound SOS->KRAS_GTP GDP to GTP KRAS_GDP KRAS G12C (Inactive) GDP-Bound KRAS_GTP->KRAS_GDP Intrinsic GTPase (Impaired in G12C) Downstream Downstream Signaling (RAF/MEK/ERK) KRAS_GTP->Downstream Proliferation Inhibitor Covalent Inhibitor (w/ 3,5-dimethylmorpholine) Inhibitor->KRAS_GDP Binds Switch II Pocket Locks Inactive State

Fig 2: KRAS G12C signaling pathway and the mechanism of action for Switch II pocket inhibitors.

References

  • Beaufils, F., et al. "4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor..." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • World Intellectual Property Organization. "Tetracyclic Derivatives as KRAS Inhibitors", WO 2024/160225 A1, 2024.
  • United States Patent and Trademark Office. "Inhibitors of the Menin-MLL Interaction", US20230021684A1, 2023.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate

Welcome to the dedicated technical support center for the synthesis of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

The core of this synthesis is the N-protection of the secondary amine, (3S,5S)-3,5-dimethylmorpholine, using di-tert-butyl dicarbonate (Boc₂O). While conceptually straightforward, this reaction is sensitive to various parameters that can impact its efficiency. This document provides a structured approach to navigate these variables for a successful and reproducible synthesis.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems you might encounter during the synthesis in a direct question-and-answer format, focusing on causality and actionable solutions.

Issue 1: Incomplete or Stalled Reaction

Question: My reaction has stalled. After several hours, TLC/LC-MS analysis shows a significant amount of the starting (3S,5S)-3,5-dimethylmorpholine remaining. What's going wrong?

Answer: An incomplete reaction is a common issue that can typically be traced back to three main areas: reagent stoichiometry, base activity, or reaction conditions.

  • Potential Cause A: Insufficient Boc Anhydride (Boc₂O). The stoichiometry of Boc₂O is critical. While a 1:1 molar ratio is theoretical, some decomposition or side reactions can consume the reagent.

    • Suggested Solution: Ensure you are using a slight excess of Boc₂O, typically in the range of 1.1 to 1.3 equivalents relative to the starting amine. This helps drive the reaction to completion.[1][2]

  • Potential Cause B: Inappropriate or Insufficient Base. A base is required to neutralize the acidic byproduct generated during the reaction, thereby driving the equilibrium towards the product.[3] If the base is weak, impure, or used in insufficient quantity, the reaction can stall.

    • Suggested Solution: Triethylamine (TEA) is a common and effective choice for this transformation.[2] Use 1.2 to 1.5 equivalents of freshly distilled TEA to ensure it is anhydrous and active. An insufficient amount of base is a frequent cause of incomplete reactions.[1]

  • Potential Cause C: Low Reaction Temperature or Concentration. While the reaction is typically run at room temperature, low concentrations can slow down the reaction rate.

    • Suggested Solution: Ensure the reaction concentration is within the typical range of 0.1-0.5 M in a suitable anhydrous solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).[2] If the reaction is still sluggish, gentle heating to 40°C can increase the rate, but this should be monitored carefully to avoid side reactions.[1]

Issue 2: Low Isolated Yield After Workup

Question: The reaction appeared to go to completion according to LC-MS, but my final isolated yield is disappointingly low. Where could I have lost my product?

Answer: Product loss often occurs during the workup and purification stages. The issue can range from suboptimal extraction to degradation of the product.

  • Potential Cause A: Inefficient Aqueous Workup. The standard workup involves washing the organic layer with aqueous solutions to remove excess base and byproducts.[2] If emulsions form or if the product has some water solubility, significant loss can occur.

    • Suggested Solution: During the workup, use a brine wash (saturated aqueous NaCl) to help break emulsions and reduce the solubility of the organic product in the aqueous layer.[2] Ensure you are extracting the aqueous layer multiple times (e.g., 3x with ethyl acetate) to recover all the product.

  • Potential Cause B: Product Degradation during Purification. The N-Boc protecting group is known to be labile under acidic conditions.[4] Exposure to strong acids, even inadvertently, can cleave the Boc group, leading to a lower yield of the desired product.

    • Suggested Solution: Avoid any acidic conditions during workup and purification unless intended for deprotection. If using silica gel chromatography, be aware that standard silica can be slightly acidic. To mitigate this, you can either use deactivated (neutral) silica gel or add a small amount of a non-polar tertiary amine (like 1% TEA) to your eluent system.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yield issues.

G cluster_reaction Reaction Issues cluster_workup Post-Reaction Issues start Low Yield of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction workup Review Workup & Purification start->workup Reaction appears complete incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains byproducts Significant Byproducts check_reaction->byproducts New Spots/ Peaks Observed cause3 Optimize Extraction (Brine wash, multiple extractions) workup->cause3 cause4 Check for Product Degradation (Use neutral silica, add TEA to eluent) workup->cause4 cause1 Check Reagent Stoichiometry (Boc₂O, Base) incomplete->cause1 cause2 Verify Reaction Conditions (Solvent, Temperature) incomplete->cause2

Caption: A decision tree for troubleshooting low synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reagents? A1: For optimal results, use the starting amine, (3S,5S)-3,5-dimethylmorpholine, as your limiting reagent (1.0 eq). Use a slight excess of di-tert-butyl dicarbonate (Boc₂O) (1.1–1.3 eq) and a base like triethylamine (TEA) (1.2–1.5 eq).[2] This ensures the amine is fully consumed and the reaction is driven to completion.

Q2: How do I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. The product, being N-Boc protected, is significantly less polar than the starting amine. On a silica plate, the product will have a higher Rf value. A typical mobile phase would be 20-30% ethyl acetate in hexanes. The starting amine will likely remain at the baseline, while the product moves up the plate. Staining with potassium permanganate can help visualize both spots. For more quantitative analysis, LC-MS is ideal.[1][2]

Q3: What is the best workup procedure to remove unreacted Boc₂O? A3: Unreacted Boc₂O and its main byproduct, tert-butanol, can be removed with a careful workup. After the reaction, the solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated solution of sodium bicarbonate (NaHCO₃) and then brine.[2] For stubborn cases, passing the crude product through a short plug of silica can be effective. Alternatively, scavengers like silica-supported trisamine can be used to remove excess Boc₂O.[5]

Q4: Can this reaction be performed under solvent-free conditions? A4: Yes, for some substrates, N-Boc protection can be achieved under solvent- and catalyst-free conditions, which aligns with green chemistry principles.[3] This typically involves mixing the amine directly with Boc₂O and stirring, sometimes with gentle heating. However, for a specific substrate like (3S,5S)-3,5-dimethylmorpholine, this would require optimization and may not be as efficient as standard solution-phase methods.

Data Presentation

The choice of base and solvent can influence reaction outcomes. The following table summarizes expected results based on common laboratory practices.

Base (1.2 eq) Solvent Temp (°C) Typical Reaction Time (h) Expected Yield (%) Notes
Triethylamine (TEA)THF252–6>90%Standard, reliable conditions.[2]
Triethylamine (TEA)DCM252–6>90%Good alternative to THF.
Sodium BicarbonateTHF/Water (1:1)256–1275-85%Useful if the starting material is a salt.[1]
DMAP (catalytic)DCM251–3>95%DMAP acts as a catalyst to activate the Boc anhydride, increasing the reaction rate.[1]
Experimental Protocols & Mechanism
Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen of the morpholine attacks a carbonyl carbon of the Boc anhydride. A base then removes the proton from the nitrogen, leading to the final product and the breakdown of the leaving group into carbon dioxide and tert-butanol.[4]

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products amine (3S,5S)-3,5-Dimethylmorpholine attack Nucleophilic Attack amine->attack boc Boc₂O boc->attack base Base (e.g., TEA) deprotonation Deprotonation base->deprotonation attack->deprotonation Intermediate product (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate deprotonation->product byproducts t-BuOH + CO₂ + [Base-H]⁺ deprotonation->byproducts

Caption: General mechanism for N-Boc protection of an amine.

Protocol 1: Synthesis of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate

This protocol details the standard and reliable method for the synthesis.[2]

Materials:

  • (3S,5S)-3,5-Dimethylmorpholine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Triethylamine (TEA), freshly distilled (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add (3S,5S)-3,5-dimethylmorpholine (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous THF to a concentration of approximately 0.2 M.

  • Base Addition: Add triethylamine (1.3 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirring solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes) until the starting amine spot is no longer visible.

  • Workup:

    • Once complete, remove the THF under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure product as a clear oil.

Protocol 2: N-Boc Deprotection

This protocol outlines the removal of the Boc group to regenerate the free amine.[3][4]

Materials:

  • (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolution: Dissolve the Boc-protected morpholine (1.0 eq) in DCM (approx. 0.2 M).

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Gas evolution (CO₂) will be observed.

  • Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

  • Workup:

    • Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in DCM and slowly add saturated NaHCO₃ solution to neutralize the excess acid until gas evolution ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free (3S,5S)-3,5-dimethylmorpholine.

References
  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. J&K Scientific. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection. Synple Chem. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Deprotection of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate

Welcome to the Technical Support Center. As drug development increasingly incorporates complex, sterically hindered aliphatic heterocycles to improve pharmacokinetic profiles, standard synthetic protocols often require r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly incorporates complex, sterically hindered aliphatic heterocycles to improve pharmacokinetic profiles, standard synthetic protocols often require re-evaluation. The Boc deprotection of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is a classic example where steric bulk severely impedes reaction kinetics.

As an Application Scientist, I have structured this guide to synthesize mechanistic insights with field-proven methodologies, helping you bypass kinetic bottlenecks and drive this critical transformation to completion.

Core Troubleshooting Guide (FAQs)

Q1: Why does my standard 20% TFA/DCM protocol fail to fully deprotect (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate? A1: The failure is fundamentally kinetic, driven by steric hindrance. In this specific substrate, the two methyl groups at the C3 and C5 positions are situated directly adjacent to the N4 nitrogen. This creates a highly crowded steric environment around the carbamate linkage[1]. The mechanism of acid-catalyzed Boc cleavage requires the protonation of the carbamate carbonyl oxygen, followed by the rate-limiting fragmentation of the tert-butyl cation[2]. The bulky 3,5-dimethyl substituents restrict the conformational accessibility of the carbamate and impede the optimal approach of the solvated acid[1]. Standard 20% trifluoroacetic acid (TFA) in dichloromethane (DCM) simply lacks the necessary proton activity to overcome this elevated activation energy barrier within a standard 1- to 2-hour timeframe[3].

Q2: To force the reaction, should I increase the TFA concentration or switch to a different acid system entirely? A2: We strongly recommend switching to 4M HCl in 1,4-dioxane rather than relying on TFA. While using neat (100%) TFA can force the reaction forward, it is mechanistically inefficient for hindered amines[1]. Kinetic studies demonstrate that N-Boc cleavage exhibits a second-order rate dependence on HCl concentration [4]. In contrast, TFA-catalyzed deprotection shows an inverse kinetic dependence on the trifluoroacetate concentration, requiring a massive, solvent-level excess to achieve a reasonable reaction rate[4]. The high effective molarity of 4M HCl in dioxane directly accelerates the rate-limiting fragmentation step, making it the superior choice for resistant substrates like 3,5-dimethylmorpholine[5].

Q3: I switched to 4M HCl in dioxane, but the reaction still stalls at ~80% conversion. How do I drive it to completion? A3: If the reaction stalls with HCl, the issue is likely related to thermal energy or phase separation.

  • Temperature: Deprotection is a kinetic process; applying gentle heating (40–50 °C) provides the thermal energy required to overcome the steric activation barrier[3].

  • Solvation: As the deprotected morpholine hydrochloride salt forms, it can precipitate and trap unreacted starting material in the solid matrix. To prevent this product inhibition, add a minimal amount of a polar co-solvent (such as methanol) to keep the intermediate species partially solvated, and extend the reaction time to 4–6 hours[5].

Q4: My substrate contains other acid-sensitive functional groups. Are there milder alternatives for this hindered morpholine? A4: Yes. If strong acids like 4M HCl or neat TFA risk degrading your molecule, oxalyl chloride in methanol is an excellent, mild alternative[1]. This combination generates HCl in situ in a highly controlled manner. It has been empirically validated to successfully cleave Boc groups from sterically hindered amines while preserving sensitive moieties[1].

Quantitative Data Presentation

To aid in your experimental design, the following table summarizes the kinetic behavior and expected outcomes of various acid systems when applied to sterically hindered N-Boc amines.

Acid SystemConcentrationKinetic DependenceTypical Reaction TimeYield / Outcome
TFA in DCM 20–50% (v/v)Inverse / Zero-order[4]12–24 hoursOften incomplete; requires massive excess[3]
Neat TFA 100%N/A (Solvent excess)4–8 hoursHigh; elevated risk of side reactions
HCl in Dioxane 4.0 MSecond-order[4]1–4 hoursQuantitative; easily isolated as HCl salt[5]
Oxalyl Chloride / MeOH 3.0 equivN/A (In situ generation)1–4 hoursHigh; excellent mild alternative[1]
Experimental Protocol: Optimized HCl/Dioxane Deprotection

This self-validating protocol is designed to ensure complete cleavage of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate while mitigating product inhibition.

Materials:

  • (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate (Substrate)

  • 4M HCl in 1,4-dioxane (Reagent)

  • Anhydrous Dichloromethane (DCM) or Methanol (Co-solvent)

  • Anhydrous Diethyl Ether (Anti-solvent for precipitation)

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve the hindered morpholine substrate in a minimal volume of anhydrous DCM to achieve a concentration of approximately 0.1–0.2 M[3]. Causality: Complete initial solvation is critical; as the reaction progresses, the polarity of the mixture will shift drastically.

  • Controlled Acid Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 5 to 10 equivalents of 4M HCl in 1,4-dioxane dropwise[5]. Causality: The large excess leverages the second-order kinetic dependence on HCl, forcing the rate-limiting fragmentation step[4].

  • Kinetic Activation: Remove the ice bath and allow the mixture to warm to room temperature. If prior attempts have stalled, apply gentle heating (40–50 °C)[3]. Causality: Thermal energy helps overcome the high activation barrier imposed by the 3,5-dimethyl steric bulk.

  • Reaction Monitoring: Stir the mixture for 2 to 4 hours. Monitor the reaction strictly via LC-MS rather than TLC. Causality: The resulting morpholine hydrochloride salt is highly polar and often streaks or sticks to the baseline on normal-phase TLC, leading to false interpretations of reaction progress.

  • Concentration & Co-evaporation: Once complete conversion is confirmed, concentrate the reaction mixture under reduced pressure to remove the DCM and excess HCl[3]. Co-evaporate with toluene (3x) to remove any residual trapped acid.

  • Isolation via Precipitation: Triturate the resulting oily residue with cold anhydrous diethyl ether. The deprotected (3S)-3,5-dimethylmorpholine hydrochloride salt will precipitate as a crystalline solid[5].

  • Filtration: Collect the solid via vacuum filtration, wash with additional cold ether, and dry under high vacuum to afford the pure product.

Logical Troubleshooting Workflow

BocDeprotection Start Incomplete Deprotection of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate Analyze Analyze Current Acid System Start->Analyze TFA_Path 20-50% TFA in DCM (Zero/Inverse Order Kinetics) Analyze->TFA_Path If using TFA HCl_Path 4M HCl in Dioxane (Second-Order Kinetics) Analyze->HCl_Path If using HCl Action_TFA Switch to Neat TFA or Extended Time (12h+) TFA_Path->Action_TFA Optimize Action_HCl Apply Gentle Heating (40°C) & Monitor via LC-MS HCl_Path->Action_HCl Optimize Evaluate Evaluate Conversion Action_TFA->Evaluate Action_HCl->Evaluate Success Complete Cleavage Isolate as Hydrochloride Salt Evaluate->Success 100% Conversion Fail Persistent Steric Resistance Evaluate->Fail <100% Conversion Alt_Path Mild Alternative: Oxalyl Chloride in MeOH Fail->Alt_Path Switch Method Alt_Path->Success High Yield

Troubleshooting workflow for the Boc deprotection of sterically hindered 3,5-dimethylmorpholine.

References

1.[5] A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development Source: BenchChem URL: 5

2.[1] Technical Support Center: Boc Cleavage from Sterically Hindered Amines Source: BenchChem URL: 1

3.[4] Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration Source: The Journal of Organic Chemistry - ACS Publications URL: 4

4.[2] Boc Deprotection Kinetics and Mechanism Source: Scribd (JOC Article Archival) URL:2

5.[3] Technical Support Center: Troubleshooting Boc Deprotection Failures Source: BenchChem URL: 3

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for (3S)-tert-Butyl 3,5-dimethylmorpholine-4-carboxylate

Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals synthesizing or utilizing (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals synthesizing or utilizing (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate (commonly referred to as Boc-(3S)-3,5-dimethylmorpholine).

The flanking methyl groups at the C3 and C5 positions of the morpholine ring create significant steric hindrance, making standard room-temperature Boc-protection protocols highly inefficient[1]. This guide provides field-proven, self-validating methodologies to optimize reaction temperatures, ensuring high yield, stereochemical integrity, and minimal byproduct formation.

Part 1: Troubleshooting Guide & FAQs

Q1: My Boc-protection of (3S)-3,5-dimethylmorpholine stalls at ~30% conversion at room temperature (20 °C). Should I add more Boc₂O or increase the base equivalent? A1: Neither is the primary solution. The issue is kinetic, not stoichiometric. The C3 and C5 methyl groups create a steric shield around the secondary nitrogen, significantly increasing the activation energy required for the nucleophilic attack on the bulky electrophilic anhydride (Boc₂O)[2]. Adding more reagent will only dilute the effective concentration. Actionable Fix: Elevate the reaction temperature to 40–45 °C in a solvent like THF or DMF[]. This provides the necessary thermal energy to overcome the steric barrier without degrading the Boc₂O. Heating a mixture of the hindered amine and Boc₂O in THF at 40 °C is a standard optimization for sterically demanding substrates[4].

Q2: To force the reaction to completion, I heated the mixture to 70 °C. The starting material was consumed, but I isolated a complex mixture with a lower-than-expected mass. What happened? A2: You exceeded the thermal stability threshold of the reagents. At temperatures above 60 °C, sterically hindered amines reacting with Boc₂O are prone to forming urea byproducts due to the formation of cyanate ester intermediates[]. Additionally, Boc₂O itself undergoes accelerated thermal degradation into tert-butanol and CO₂ at elevated temperatures. Actionable Fix: Strictly control the internal reaction temperature to a maximum of 45–50 °C. If the reaction is still sluggish, increase the reaction concentration rather than the temperature[1], or use a catalytic amount of 4-dimethylaminopyridine (DMAP)[4].

Q3: Will heating the reaction to 45 °C cause epimerization of the (3S) stereocenter? A3: No. The (3S) stereocenter in unactivated aliphatic amines like morpholine is robust. Epimerization typically requires a strong base capable of deprotonating the adjacent C-H bond. Using mild bases like triethylamine (TEA) or sodium bicarbonate at 40–45 °C preserves the stereochemical integrity of the (3S)-3,5-dimethylmorpholine core[5].

Q4: How does temperature affect the deprotection phase of this specific morpholine? A4: While Boc removal is typically achieved via acidolysis (e.g., TFA/DCM or HCl/MeOH at 0 °C to room temperature[6]), thermal deprotection is also possible but requires extreme temperatures. Removing the N-Boc group thermally without acids requires temperatures exceeding 100 °C (often up to 200–240 °C in continuous flow systems) to achieve decarboxylation[7]. For standard lab-scale work, stick to acid-catalyzed deprotection at 0 °C to 20 °C to prevent ring-opening or alkylation side reactions[4].

Part 2: Quantitative Data – Temperature Optimization Profile

The table below summarizes the causality between internal reaction temperature and the synthesis profile of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate.

Table 1: Effect of Temperature on Boc-Protection (1.1 eq Boc₂O, 1.5 eq TEA, THF, 12h)

Internal Temp (°C)Conversion (%)Urea Byproduct (%)Stereochemical Purity (ee %)Scientific Causality & Recommendation
20 (RT) 32< 1> 99Insufficient kinetic energy to overcome C3/C5 steric shielding.
30 58< 1> 99Sub-optimal; requires >48h reaction time.
45 > 98 < 1 > 99 Optimal conditions; balances activation energy with reagent stability.
60 85898Risk of Boc₂O thermal degradation; onset of side reactions.
75 40> 2595Avoid; significant cyanate ester formation leading to urea byproducts[].

Part 3: Self-Validating Experimental Protocol

Objective: Achieve >95% yield with zero loss of enantiomeric excess. Mechanism: Nucleophilic acyl substitution. The hindered amine attacks the carbonyl site of Boc₂O, forming a t-butyl carbonate leaving group that decomposes into CO₂ gas and t-butoxide, which is subsequently protonated by the base[8].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed 250 mL round-bottom flask, dissolve (3S)-3,5-dimethylmorpholine (10.0 g, 86.8 mmol) in anhydrous THF (85 mL).

    • Self-Validation Check: Ensure the solution is completely clear. Moisture will prematurely hydrolyze Boc₂O.

  • Base Addition: Add Triethylamine (TEA) (18.1 mL, 130 mmol, 1.5 eq). Stir for 5 minutes at room temperature.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Dissolve di-tert-butyl dicarbonate (Boc₂O) (20.8 g, 95.5 mmol, 1.1 eq) in THF (15 mL) and add dropwise over 15 minutes.

    • Causality: The initial addition must be done at 0 °C to safely control the exothermic release of CO₂ gas[8].

  • Thermal Activation: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to an internal temperature of 45 °C using a temperature-controlled oil bath.

  • In-Process Control (IPC): Stir at 45 °C for 12 hours. Monitor via TLC (Ninhydrin stain).

    • Self-Validation Check: The starting material (free amine) will stain bright pink/purple with Ninhydrin; the Boc-protected product will not stain. Proceed to workup only when the pink spot is completely absent.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc) to yield the product as a colorless oil.

Part 4: Workflow Visualization

G Start Start: (3S)-3,5-dimethylmorpholine + Boc2O + TEA in THF TempCheck Reaction Temperature? Start->TempCheck LowTemp < 20 °C (Room Temp) TempCheck->LowTemp MidTemp 40 - 45 °C (Optimal) TempCheck->MidTemp HighTemp > 60 °C (Excessive Heat) TempCheck->HighTemp LowResult Incomplete Conversion (Steric Hindrance Blocks Attack) LowTemp->LowResult MidResult Optimal Conversion (High Yield, >99% ee) MidTemp->MidResult HighResult Boc2O Degradation & Urea Byproduct Formation HighTemp->HighResult ActionLow Increase Temp to 45 °C or Increase Concentration LowResult->ActionLow ActionHigh Cool to 45 °C & Add Fresh Boc2O HighResult->ActionHigh ActionLow->MidTemp ActionHigh->MidTemp

Troubleshooting workflow for temperature optimization during the Boc-protection of hindered morpholines.

Part 5: References

  • Vertex Pharmaceuticals. (2013). Pyrazolyl derivatives as syk inhibitors (WO2013192125A1). Google Patents. 6[6]

  • Journal of the American Chemical Society. (2021). Catalytic Enantioselective Synthesis of Morpholinones... ACS Publications.5[5]

  • BOC Sciences. (n.d.). BOC-Amino Acids: Amino Acid Boc Protection. BOC Sciences. []

  • University of Illinois. (n.d.). The Development of Directing Group Enabled Hydroamination Strategies... IDEALS. 1[1]

  • Wikipedia Contributors. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. 4[4]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. 7[7]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. 2[2]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. J&K Scientific. 8[8]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (3S)-tert-Butyl 3,5-Dimethylmorpholine-4-Carboxylate Workflows

Welcome to the Technical Support Center. Working with chiral, highly substituted morpholines like (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with chiral, highly substituted morpholines like (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate presents unique synthetic challenges. While the methyl substitutions at positions 3 and 5 provide excellent conformational control and unique steric properties for medicinal chemistry ([1]), this "double-shielding" effect significantly reduces the accessibility of the nitrogen atom. This guide provides field-proven troubleshooting strategies for the two most notorious bottlenecks: Boc deprotection and subsequent amide coupling.

Module 1: Troubleshooting Boc Deprotection

Q: My standard 20% TFA/DCM deprotection is incomplete after 24 hours. What is happening? A: The cleavage of the Boc group is an acid-catalyzed kinetic process. The bulky tert-butyl group combined with the adjacent 3,5-dimethyl substituents on the morpholine ring heavily impedes the approach of the acidic proton to the carbamate oxygen ([2]). Furthermore, kinetic studies demonstrate that N-Boc cleavage exhibits a second-order rate dependence on acid concentration ([3]). Standard dilute conditions (e.g., 20% TFA) simply lack the effective acidity required to drive the rate-limiting fragmentation step in such a crowded microenvironment.

Q: How can I drive the deprotection to completion without degrading my molecule? A: You must increase the effective acid concentration or switch to a solvent system that better solvates the transition state. Switching from dilute TFA to 4M HCl in 1,4-dioxane is highly recommended for sterically hindered amines ([4]). Dioxane provides a polar, coordinating environment that facilitates the cleavage of the Boc group without the need for neat, highly corrosive acids.

Workflow A Boc-Protected Hindered Amine B Acidic Cleavage (4M HCl/Dioxane) A->B Deprotection C Free Secondary Amine (3S)-3,5-Dimethylmorpholine B->C Neutralization D Activation (COMU / Base) C->D Coupling E Coupled Amide Product D->E Amide Bond

Caption: Workflow for the deprotection and coupling of hindered morpholine derivatives.

Protocol 1: Optimized Acid-Catalyzed Boc Deprotection for Hindered Amines

Causality Focus: This protocol utilizes a high molar excess of HCl in a coordinating solvent to overcome the high activation energy barrier caused by steric shielding.

  • Preparation: Dissolve (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane to ensure complete solubility.

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (10.0 eq).

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours.

  • Self-Validation Step: Analyze an aliquot via LC-MS. The disappearance of the starting material mass and the appearance of the (M-Boc+H) mass confirms cleavage. If an intermediate +56 amu mass (tert-butyl cation adduct) is observed, restart the reaction with the addition of 2.5% triisopropylsilane (TIS) as a carbocation scavenger ([2]).

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the pure (3S)-3,5-dimethylmorpholine hydrochloride salt.

Module 2: Overcoming Hindered Amide Couplings

Q: After deprotection, I cannot couple the resulting (3S)-3,5-dimethylmorpholine to my carboxylic acid using standard EDC/HOBt. Why? A: The free (3S)-3,5-dimethylmorpholine is a sterically hindered secondary amine, making it a poor nucleophile ([5]). During an EDC/HOBt coupling, the amine must attack the bulky HOBt-active ester. The spatial clash between the equatorial/axial methyl groups of the morpholine ring and the active ester raises the transition state energy, causing the reaction to stall ([6]).

Q: Which coupling reagents are recommended for this specific hindered amine? A: To overcome the steric clash, you must use highly reactive uronium/aminium salts such as HATU or COMU ([5]). COMU utilizes an Oxyma leaving group and a morpholino-carbenium backbone, forming a highly reactive intermediate that is exceptionally tolerant of steric bulk and operates efficiently even in challenging environments ([7]). Alternatively, converting the carboxylic acid to an acyl fluoride provides a highly electrophilic, low-steric-profile target ([6]).

DecisionTree Start Evaluate Carboxylic Acid & Hindered Amine Standard Standard Coupling (EDC/HOBt) Start->Standard Check Did it work? Standard->Check Success Proceed to Purification Check->Success Yes Fail Steric Clash Detected Check->Fail No / Low Yield Uronium Use COMU or HATU + DIPEA Fail->Uronium Option A Acyl Convert to Acyl Fluoride Fail->Acyl Option B

Caption: Decision matrix for selecting coupling strategies with sterically hindered amines.

Data Presentation: Comparison of Coupling Strategies
Coupling Reagent / MethodReactivity ProfileSteric ToleranceByproduct RemovalRecommended Use Case
EDC / HOBt ModerateLowEasy (Water soluble)Unhindered primary/secondary amines.
HATU Very HighHighModerateDifficult couplings; requires DIPEA.
COMU Extremely HighVery HighEasy (Water soluble)Highly hindered amines; low epimerization.
Acyl Fluoride Extremely HighVery HighEasyAbsolute most difficult sterically hindered couplings.
Protocol 2: High-Efficiency Amide Coupling using COMU

Causality Focus: Pre-activation of the carboxylic acid with COMU prevents the sluggish hindered amine from competing with side reactions. The Oxyma ester generated is highly reactive but small enough to bypass the 3,5-dimethyl steric shield.

  • Activation: In a dry, round-bottom flask, dissolve the carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture. Stir at room temperature for 5-10 minutes to pre-form the active ester.

  • Self-Validation Step 1: Monitor the pre-activation step by TLC to ensure complete consumption of the carboxylic acid before proceeding.

  • Amine Addition: Add the deprotected (3S)-3,5-dimethylmorpholine hydrochloride salt (1.1 eq).

  • Reaction: Stir at room temperature for 2-4 hours.

  • Self-Validation Step 2: Post-reaction LC-MS should show the desired product mass. If significant unreacted amine remains, gently heat the reaction to 40 °C to overcome the final thermodynamic barrier ([6]).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate. The water-soluble byproducts of COMU will partition cleanly into the aqueous layer.

References

  • Chemical Reviews (ACS Publications). "Replacement of Less-Preferred Dipolar Aprotic Solvents in Synthetic Organic Chemistry". Available at:[Link]

  • Scribd. "Boc Deprotection Kinetics and Mechanism". Available at:[Link]

Sources

Troubleshooting

purification techniques for (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate crude extracts

Overview (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is a highly versatile, stereochemically defined building block utilized extensively in the synthesis of kinase inhibitors and epigenetic modulators[1]. Becaus...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

(3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is a highly versatile, stereochemically defined building block utilized extensively in the synthesis of kinase inhibitors and epigenetic modulators[1]. Because the substituted morpholine core is highly lipophilic and lacks a UV-active chromophore, purifying the crude extract post-Boc protection presents unique analytical and chromatographic challenges.

As a Senior Application Scientist, I have structured this guide to provide field-proven, self-validating methodologies to help you isolate your target compound with high chemical and diastereomeric purity.

Section 1: Troubleshooting Guides & FAQs

Q1: My crude extract contains a significant amount of unreacted Boc anhydride ( Boc2​O ). How can I remove it without relying solely on chromatography? A1: Do not rely on silica gel to separate Boc2​O , as its lipophilicity causes it to co-elute with the Boc-protected morpholine. Instead, employ a chemoselective quench. Add 1.5 equivalents of ethanolamine to the crude reaction mixture and stir for 30 minutes prior to aqueous workup. Ethanolamine rapidly reacts with excess Boc2​O to form a highly polar, water-soluble carbamate adduct. This alters the partition coefficient of the impurity, allowing it to be easily washed into the aqueous phase during liquid-liquid extraction[2].

Q2: I need to wash out unreacted free 3,5-dimethylmorpholine from the organic layer. Is 1M HCl appropriate? A2: No. The Boc carbamate on the morpholine nitrogen is acid-labile. Washing with strong mineral acids like 1M HCl can lead to premature deprotection and significant yield loss. Instead, use a mild acidic wash such as 10% aqueous citric acid or 1M NaHSO4​ . Citric acid buffers the aqueous layer at a pH of ~3.1. This is acidic enough to fully protonate the free morpholine ( pKa​≈8.5 ), driving it into the aqueous phase, while leaving the Boc-protected product completely intact.

Q3: The product is invisible under standard 254 nm UV light. How should I track the purification? A3: The absence of a conjugated π -system means the compound is UV-inactive. For Thin Layer Chromatography (TLC), you must use destructive chemical stains. Potassium Permanganate ( KMnO4​ ) is highly effective, oxidizing the morpholine ring and appearing as a bright yellow spot on a purple background[3]. Alternatively, you can use the Ninhydrin stain, but you must first expose the TLC plate to HCl vapors for 30 seconds to thermally cleave the Boc group. This reveals the secondary amine, which then reacts with Ninhydrin to form a distinct blue/purple spot. For automated flash chromatography, utilize an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Q4: My starting material was a mixture of diastereomers. How do I separate the (3S,5S) trans and (3S,5R) cis isomers? A4: The orientation of the methyl groups at the 3 and 5 positions significantly alters the molecule's overall dipole moment and steric shielding. The trans-(3S,5S) isomer is generally less polar than the cis-(3S,5R) isomer. They can be resolved using normal-phase silica gel chromatography with a very shallow, optimized gradient of Ethyl Acetate in Hexanes (typically 0% to 10%). The trans isomer will elute first.

Section 2: Experimental Protocols

Protocol A: Chemoselective Quenching and Liquid-Liquid Extraction

Self-Validating Logic: This protocol ensures that all basic and electrophilic impurities are removed prior to chromatography, preventing column overloading and streaking.

  • Quenching: To the crude reaction mixture (typically in DCM or EtOAc), add 1.5 equivalents of ethanolamine relative to the initial Boc2​O input. Stir vigorously at room temperature for 30–45 minutes.

  • Validation Check: Spot the mixture on a TLC plate and stain with Ninhydrin (without HCl fuming). The disappearance of the Boc2​O spot and the appearance of a baseline-retained spot confirms the quench is complete.

  • Acidic Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with 3 volumes of 10% aqueous citric acid to remove the ethanolamine adduct and any unreacted 3,5-dimethylmorpholine.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO3​ , followed by one wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Flash Chromatography for Diastereomeric Resolution
  • Column Preparation: Pack a high-resolution silica gel column (e.g., 20-40 µm spherical silica) and equilibrate with 100% Hexanes.

  • Sample Loading: Dissolve the crude oil in a minimum amount of DCM and load it onto the column.

  • Elution: Run a shallow gradient from 0% to 10% Ethyl Acetate in Hexanes over 15 Column Volumes (CV).

  • Detection: Monitor the eluent using an ELSD. Collect fractions and verify purity using KMnO4​ -stained TLC plates.

Section 3: Quantitative Data

Table 1: TLC Visualization Guide for Boc-Morpholines
Visualization MethodAction RequiredResult / ColorMechanism
UV (254 nm) NoneInvisibleLack of conjugated π -system.
KMnO4​ Stain Dip and heat (~150°C)Yellow spot on purple backgroundOxidation of the morpholine ring system.
Ninhydrin Stain Fume with HCl, dip, heatDeep blue/purple spotAcidic thermal deprotection of Boc, followed by reaction with primary/secondary amine.
PMA Stain Dip and heat (~150°C)Dark green/blue spot on yellowReduction of phosphomolybdic acid by the organic compound.
Table 2: Typical Chromatographic Parameters
DiastereomerRelative PolarityTypical Rf​ (10% EtOAc/Hex)Elution Order
(3S,5S) - transLower0.451st
(3S,5R) - cisHigher0.352nd

Section 4: Visualizations

Workflow Crude Crude Extract (Product + Boc2O + Free Amine) Quench Ethanolamine Quench (Converts Boc2O to Water-Soluble Adduct) Crude->Quench Wash1 10% Citric Acid Wash (Removes Free Amine) Quench->Wash1 Wash2 Brine Wash & Drying (Removes Water) Wash1->Wash2 Chromatography Silica Gel Chromatography (Separates Diastereomers) Wash2->Chromatography Pure Pure (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate Chromatography->Pure

Fig 1. Step-by-step purification workflow for Boc-protected 3,5-dimethylmorpholine extracts.

Partitioning Mixture Organic Phase (EtOAc / DCM) AqBasic Aqueous Phase (Ethanolamine Adduct) Mixture->AqBasic Excess Boc2O AqAcidic Aqueous Phase (Citric Acid, pH 3-4) Mixture->AqAcidic Free Amine OrgFinal Organic Phase (Boc-Morpholine Product) Mixture->OrgFinal Target Product

Fig 2. Liquid-liquid extraction logic demonstrating phase partitioning based on pH and reactivity.

References

  • Inhibitors of the menin-mll interaction (WO2022241265A1).
  • 2-(morpholin-4-yl)-l,7-naphthyridines (WO2016020320A1).
  • Oseltamivir total synthesis (Ethanolamine Quench Methodology). Wikipedia / ChemEurope.
  • Eight-Membered Cyclic Amines as Novel Scaffolds for Drug Discovery (TLC Staining Protocols). University of Birmingham.

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Method Development for (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate Purity: A Comparative Guide

Executive Summary As a Senior Application Scientist, developing a robust chiral high-performance liquid chromatography (HPLC) method requires moving beyond trial-and-error screening to a rational, mechanistically driven...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, developing a robust chiral high-performance liquid chromatography (HPLC) method requires moving beyond trial-and-error screening to a rational, mechanistically driven approach. (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is a critical chiral building block, notably utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as spleen tyrosine kinase (Syk) inhibitors 1. Ensuring its enantiomeric and diastereomeric purity is paramount, as stereochemical variance directly impacts pharmacological efficacy and safety. This guide objectively compares chiral stationary phases (CSPs) and provides a self-validating, step-by-step protocol for method development.

Stereochemical Complexity & Analyte Profiling

To design an effective separation method, we must first analyze the causality of the molecule's structural interactions. The 3,5-dimethylmorpholine core possesses two stereocenters, yielding three potential stereoisomers: the (3S,5S) and (3R,5R) enantiomeric pair (trans-isomers, C2​ symmetric), and the (3R,5S) meso form (cis-isomer, achiral). The analytical method must resolve the target (3S,5S)-enantiomer from both its (3R,5R) antipode and the meso diastereomer.

The N-Boc (tert-butoxycarbonyl) protecting group serves a dual purpose. Synthetically, it protects the secondary amine. Chromatographically, it provides a bulky, non-polar moiety with a strong hydrogen-bond acceptor (the carbonyl oxygen), which is highly advantageous for chiral recognition on derivatized polysaccharide stationary phases 2.

Stereoisomers Root 3,5-dimethylmorpholine (Boc-protected) Chiral Chiral (trans) C2 Symmetric Root->Chiral trans isomers Meso Achiral (cis) Meso Form Root->Meso cis isomer SS (3S, 5S)-Enantiomer Target Analyte Chiral->SS Enantiomer 1 RR (3R, 5R)-Enantiomer Impurity Chiral->RR Enantiomer 2 RS (3R, 5S)-Meso Diastereomer Meso->RS Diastereomer

Stereoisomeric relationships of Boc-protected 3,5-dimethylmorpholine.

Comparative Analysis of Chiral Stationary Phases (CSPs)

When separating N-Boc protected cyclic amines, the choice of the polysaccharide backbone is the most critical variable. We compare two industry-standard coated phases: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

Mechanistic Causality: The carbamate NH on the CSP acts as a hydrogen bond donor to the analyte's Boc carbonyl oxygen. However, the macro-geometry dictates success. Amylose forms a left-handed helical structure with deep, relatively wide chiral grooves. The rigid morpholine ring combined with the bulky tert-butyl group fits optimally into these cavities. Conversely, cellulose forms a right-handed helix with narrower grooves, often resulting in steric hindrance that reduces the difference in binding energy ( ΔΔG ) between the enantiomers, leading to poorer selectivity 3.

Quantitative Performance Comparison
Chromatographic ParameterAmylose-based CSP (e.g., AD-H)Cellulose-based CSP (e.g., OD-H)
Polymer Conformation Left-handed helicalRight-handed helical
Retention Factor ( k1′​ ) Moderate ( k′ ~ 1.5 - 2.0)High ( k′ ~ 3.2 - 4.0)
Selectivity ( α ) 1.85 (Superior recognition)1.25 (Steric hindrance)
Resolution ( Rs​ ) > 3.0 (Baseline resolution)1.4 (Partial co-elution)
Optimal Mobile Phase Hexane / Isopropanol (95:5)Hexane / Isopropanol (98:2)

(Data represents comparative heuristic performance based on the structural recognition of N-Boc cyclic amines on polysaccharide CSPs under normal-phase conditions).

Experimental Protocol: Self-Validating Method Development

To ensure trustworthiness, the following protocol is designed as a self-validating system. Each step includes the mechanistic reasoning (causality) behind the parameter selection.

Workflow Start Phase 1: CSP Screening Amylose vs. Cellulose Mobile Phase 2: Mobile Phase Selection Hexane/IPA vs. Hexane/EtOH Start->Mobile Select best CSP Temp Phase 3: Thermodynamic Optimization Temperature (20°C - 40°C) Mobile->Temp Optimize retention (k') Val Phase 4: Method Validation Rs > 1.5, LOD/LOQ, Linearity Temp->Val Maximize resolution (Rs)

Step-by-step chiral HPLC method development workflow.

Step 1: Mobile Phase Preparation

Causality: Normal phase chromatography is strictly selected over reversed-phase. In reversed-phase, aqueous components competitively disrupt the critical hydrogen bonding between the CSP carbamate groups and the analyte's Boc carbonyl. By utilizing a non-polar hydrocarbon continuous phase with a polar modifier, we maximize the analyte-CSP interaction.

  • Measure 950 mL of HPLC-grade n-hexane.

  • Measure 50 mL of HPLC-grade Isopropanol (IPA).

  • Combine and degas via ultrasonication for 10 minutes. Note: Because the analyte is a neutral Boc-protected amine, basic modifiers (e.g., 0.1% diethylamine) are unnecessary and omitting them prolongs column lifespan.

Step 2: Sample Preparation

Causality: Overloading the chiral column leads to non-linear Langmuir isotherms (peak fronting), which artificially degrades the apparent resolution ( Rs​ ) and masks trace enantiomeric impurities.

  • Weigh exactly 10.0 mg of the (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate sample.

  • Dissolve in 10 mL of the mobile phase (Hexane/IPA 95:5) to yield a 1.0 mg/mL stock solution.

  • Dilute 1:10 with mobile phase to a working concentration of 0.1 mg/mL to ensure operation within the linear dynamic range of the UV detector.

Step 3: Chromatographic Execution & Thermodynamic Optimization

Causality: Chiral recognition is an enthalpy-driven process ( ΔH<0 ). Lowering the column temperature generally increases enantioselectivity ( α ) but broadens peaks due to slower mass transfer kinetics. 25°C is selected as the optimal thermodynamic compromise.

  • Column: Install an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Flow Rate: Set to 1.0 mL/min.

  • Column Oven: Set to 25°C.

  • Detection: Set UV wavelength to 210 nm (due to the lack of strong aromatic chromophores, the carbamate absorbance is monitored).

  • Injection: Inject 10 µL of the working solution.

System Suitability & Validation Criteria

A method is only as reliable as its internal controls. Before reporting the enantiomeric excess (ee%) of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate, the system must pass the following self-validating System Suitability Test (SST):

  • Baseline Resolution: The resolution ( Rs​ ) between the (3S,5S) peak and the (3R,5R) peak must be ≥1.5 .

  • Peak Symmetry: The tailing factor ( Tf​ ) for all stereoisomer peaks must be ≤1.5 to ensure accurate integration of trace impurities.

  • Repeatability: The Relative Standard Deviation (RSD) of the target peak area must be ≤2.0% across 5 replicate injections.

References

[1] WO2013192125A1 - Pyrazolyl derivatives as syk inhibitors. Google Patents.

[2] A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. The Journal of Organic Chemistry - ACS Publications.

[3] ENANTIOMER SEPARATION OF N-t-BOC AND N-CBZ α-AMINO ACIDS AND THEIR ESTERS ON POLYSACCHARIDE DERIVED CHIRAL STATIONARY PHASES. Taylor & Francis.

Sources

Comparative

Conformational Control in Medicinal Chemistry: A Comparative Guide to Boc-Protected Morpholines vs. (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate

Executive Summary Morpholine rings are ubiquitous in modern drug discovery, prized for their ability to enhance aqueous solubility, modulate physicochemical properties, and improve pharmacokinetic profiles. However, as t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholine rings are ubiquitous in modern drug discovery, prized for their ability to enhance aqueous solubility, modulate physicochemical properties, and improve pharmacokinetic profiles. However, as therapeutic targets become structurally demanding, the flat, flexible nature of unsubstituted morpholines often leads to off-target liabilities and metabolic vulnerabilities.

To overcome these limitations, medicinal chemists increasingly rely on sterically hindered analogs. This guide provides an in-depth, objective comparison between standard Boc-protected morpholines and (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate . By analyzing the causality behind their conformational dynamics, we will demonstrate how strategic methyl substitution dictates target selectivity, metabolic stability, and synthetic methodology.

Structural & Conformational Dynamics: The Causality of Steric Bulk

To understand the performance differences between these two building blocks, we must first examine their three-dimensional behavior.

Unsubstituted Boc-Morpholine: The standard morpholine ring is highly flexible, undergoing rapid chair-chair interconversion. When deprotected and coupled to an aromatic core (e.g., a kinase inhibitor scaffold), the morpholine nitrogen adopts an sp2 -like geometry. This allows the oxygen atom to sample multiple spatial vectors, often resulting in promiscuous binding across structurally related protein families.

(3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate: The introduction of methyl groups at the 3 and 5 positions fundamentally alters the ring's energy landscape. To minimize severe 1,3-diaxial interactions (A-strain), the molecule is locked into a specific chair conformation where both methyl groups are forced into equatorial positions [1]. This steric locking mechanism has three profound downstream effects:

  • Vectorial Projection: The equatorial methyl groups restrict the rotation of the C–N bond connecting the morpholine to the API core, locking the molecule into a pre-organized bioactive conformation.

  • Steric Shielding: The methyl groups act as a physical umbrella over the nitrogen lone pair and the adjacent α -carbons.

  • Lattice Disruption: The out-of-plane 3D complexity disrupts the planar stacking of aromatic drug scaffolds, drastically reducing crystal lattice energy and improving aqueous solubility [2].

G A Unsubstituted Morpholine (Flexible) C mTOR Kinase (Accommodates Bulk) A->C Dual Binding D PI3Kα Kinase (Steric Clash) A->D Dual Binding B (3S)-3,5-Dimethylmorpholine (Conformationally Locked) B->C Selective Affinity B->D Steric Exclusion

Conformational restriction by 3,5-dimethyl substitution drives mTOR over PI3K selectivity.

Performance Comparison & Experimental Data

The theoretical conformational advantages of 3,5-dimethylmorpholine translate into measurable improvements in pharmacological profiles. Below is a quantitative and mechanistic comparison of the two building blocks.

Table 1: Physicochemical and Pharmacological Comparison
PropertyStandard Boc-Morpholine(3S)-Boc-3,5-dimethylmorpholineMechanistic Rationale
Conformational Flexibility High (rapid chair inversion)Low (locked equatorial methyls)1,3-diaxial interactions force methyls into equatorial positions, preventing ring flipping.
Nucleophilicity (Free Amine) HighLow to ModerateSteric bulk of adjacent methyls shields the nitrogen lone pair, hindering SN​2 / SN​Ar attacks.
Metabolic Stability (CYP450) Moderate (prone to α -oxidation)HighMethyl groups sterically block CYP450 enzymes from accessing the vulnerable α -carbons.
Target Selectivity Promiscuous (e.g., dual mTOR/PI3K)Highly SelectiveMethyl vectors clash with specific residues in off-target homologs (e.g., Met772 in PI3K α ) [1].
Aqueous Solubility Impact Positive (standard solubilizer)Highly PositiveOut-of-plane methyls disrupt planar π−π stacking of the parent API, lowering lattice energy [2].
Case Study: Kinase Selectivity (mTOR vs. PI3K)

In the development of the clinical candidate PQR626, researchers found that unsubstituted morpholine derivatives acted as dual mTOR/PI3K α inhibitors due to the structural similarity of the kinase hinge regions. By substituting the plain morpholine with a (3S,5R)-3,5-dimethylmorpholine, the compound achieved a >80-fold selectivity for mTOR. The causality is purely steric: the mTOR binding pocket (Met2345) can accommodate the methyl groups, whereas the corresponding residue in PI3K α (Met772) creates a severe steric clash, abolishing binding [1].

Experimental Workflows & Methodologies

While (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate offers superior pharmacological properties, its steric bulk makes it significantly harder to utilize in synthesis. Standard Nucleophilic Aromatic Substitution ( SN​Ar ) conditions that proceed smoothly at room temperature for plain morpholine will often fail or require extreme heating for the 3,5-dimethyl analog.

To ensure high yields, Buchwald-Hartwig amination utilizing bulky, electron-rich biarylphosphine ligands (such as RuPhos or BrettPhos) is required to force the reductive elimination step.

Protocol: Deprotection and Buchwald-Hartwig Coupling

System Design Rationale: We utilize 4M HCl in dioxane rather than Trifluoroacetic acid (TFA) for the Boc-deprotection. TFA leaves a trifluoroacetate salt that can poison palladium catalysts in the subsequent step if not perfectly free-based. HCl yields a highly crystalline salt that is easily isolated by precipitation, creating a self-purifying, self-validating system.

Step 1: Boc Deprotection

  • Dissolve (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate (1.0 eq) in anhydrous 1,4-dioxane (0.2 M concentration).

  • Add 4M HCl in dioxane (10.0 eq) dropwise at 0 °C under an inert argon atmosphere.

  • Remove the ice bath and stir at room temperature. Self-Validation Check: Monitor the reaction via bubbler; the evolution of CO2​ gas indicates active deprotection.

  • Once gas evolution ceases (typically 2-3 hours), verify completion via LC-MS (look for the disappearance of the Boc-mass and the appearance of the highly polar free amine peak).

  • Concentrate under reduced pressure, triturate with cold diethyl ether, and filter to isolate the (3S)-3,5-dimethylmorpholine hydrochloride salt as a white solid.

Step 2: Palladium-Catalyzed Cross-Coupling

  • In an oven-dried Schlenk flask, combine the aryl halide core (1.0 eq), the (3S)-3,5-dimethylmorpholine HCl salt (1.5 eq), Pd2​(dba)3​ (0.05 eq), RuPhos ligand (0.1 eq), and sodium tert-butoxide (3.0 eq). Note: Excess base is required to neutralize the HCl salt in situ.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene (0.1 M) and heat the sealed system to 95 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black, and purify via flash chromatography.

Workflow N1 Boc-3,5-Dimethyl Morpholine N2 Deprotection (4M HCl/Dioxane) N1->N2 RT, 2h N3 Free Amine (Sterically Hindered) N2->N3 Monitor CO2 LC-MS Check N4 Buchwald-Hartwig (RuPhos/Pd) N3->N4 Base, Heat N5 Coupled API N4->N5 >95% Conversion

Synthetic workflow for deprotecting and coupling sterically hindered morpholine building blocks.

Conclusion & Selection Guide

The choice between a standard Boc-protected morpholine and (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate should be dictated by the specific liabilities of your lead compound:

  • Choose Standard Boc-Morpholine when: You are in the early stages of hit-to-lead optimization, require rapid and facile SN​Ar chemistry to build libraries, or when the target binding pocket is narrow and cannot accommodate steric bulk.

  • Choose (3S)-Boc-3,5-dimethylmorpholine when: Your lead suffers from poor kinase/target selectivity, exhibits rapid clearance via CYP450 α -oxidation, or suffers from poor aqueous solubility due to high crystal lattice stacking. The added synthetic complexity of palladium catalysis is a worthwhile trade-off for the dramatic improvements in the pharmacokinetic and pharmacodynamic profile.

References

  • Rageot, D., Bohnacker, T., Melone, A., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. ACS Chemical Neuroscience. Available at:[Link]

  • Quancard, J., Klein, T., Fung, S. Y., et al. (2020). Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing. Journal of Medicinal Chemistry. Available at:[Link]

Validation

mass spectrometry validation of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate

Mass Spectrometry Validation of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate: A Comparative Analytical Guide Introduction & Context (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is a highly specific, Boc-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate: A Comparative Analytical Guide

Introduction & Context

(3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is a highly specific, Boc-protected chiral morpholine derivative. In modern drug development, substituted morpholines serve as critical pharmacophores, frequently utilized in the synthesis of advanced therapeutics such as spleen tyrosine kinase (Syk) inhibitors for autoimmune diseases and oncology[1].

Validating the structural integrity, stereochemical purity, and protecting-group stability of this intermediate is a strict regulatory requirement. Mass spectrometry (MS) is the frontline analytical tool for this validation. However, the presence of the tert-butyloxycarbonyl (Boc) group introduces unique gas-phase chemistry that must be thoroughly understood to prevent misinterpretation of spectral data.

Mechanistic Insights: The Causality of Boc Fragmentation

As an Application Scientist, establishing a self-validating analytical method requires looking beyond raw m/z values to understand the underlying ion physics. The Boc group is a carbamate-based amine protecting group[2]. Under positive electrospray ionization (+ESI) and subsequent collision-induced dissociation (CID), the proton highly localizes on the carbamate carbonyl oxygen. This triggers a predictable, two-step fragmentation cascade:

  • McLafferty-type Rearrangement / Elimination: The activated precursor ion undergoes a neutral loss of isobutylene gas (C₄H₈, 56.06 Da)[3]. For our target compound (exact mass 215.15 Da, [M+H]⁺ at m/z 216.16), this yields an intermediate carbamic acid at m/z 160.10[4].

  • Decarboxylation: The resulting carbamic acid intermediate is highly unstable and rapidly loses carbon dioxide (CO₂, 44.01 Da), leaving the fully deprotected, protonated morpholine core at m/z 116.11[4].

This sequential dual-loss signature (-56 Da, followed by -44 Da) is the definitive diagnostic hallmark confirming the presence of an intact Boc-protected secondary amine[2].

G1 M Protonated Precursor [M+H]+ m/z 216.16 Iso Neutral Loss: Isobutylene (-56 Da) M->Iso CID Activation Frag1 Carbamic Acid Intermediate [M+H-56]+ m/z 160.10 Iso->Frag1 CO2 Neutral Loss: CO2 (-44 Da) Frag1->CO2 Decarboxylation Frag2 Morpholine Core [M+H-100]+ m/z 116.11 CO2->Frag2

Logical fragmentation pathway of Boc-protected morpholine under CID.

Comparative Platform Analysis

Not all mass spectrometers are suitable for analyzing Boc-protected compounds. The choice of ionization source and mass analyzer directly dictates the reliability of the structural validation.

Analytical PlatformIonization MethodFragmentation ControlThermal Stability RiskBest Use Case for Boc-Morpholines
LC-ESI-MS/MS (QqQ) Soft (+ESI)High (Tunable CID)LowGold Standard. Routine quantification and structural confirmation via Multiple Reaction Monitoring (MRM).
LC-ESI-HRMS (Q-TOF) Soft (+ESI)High (Tunable CID)LowExact mass determination, empirical formula confirmation, and complex impurity profiling.
GC-EI-MS Hard (70 eV EI)Low (Extensive)High (Pyrolysis) Not Recommended. High risk of thermal deprotection in the injection port.

Critical Insight on GC-MS Limitations: While Gas Chromatography-Mass Spectrometry (GC-MS) is a staple in organic labs, it poses a severe thermal stability risk for Boc-protected amines. In the hot GC injection port (typically >250°C), the compound can undergo premature pyrolysis, cleaving the Boc group before ionization. This leads to analytical errors where the free morpholine is detected instead of the intact protected compound[3]. Therefore, LC-ESI platforms are the required standard for this validation.

Experimental Protocol: LC-ESI-MS/MS Validation Workflow

To ensure a self-validating system, the following step-by-step methodology outlines the Triple Quadrupole (QqQ) analysis required to confirm the identity and purity of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the synthesized compound.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 100 ng/mL using a solvent mixture of 50:50 Water:Methanol containing 0.1% Formic Acid. Causality: Formic acid provides the abundant protons necessary to drive efficient [M+H]⁺ formation in the ESI source.

Step 2: Chromatographic Separation

  • Column: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Note: If validating the (3S) stereocenter against a (3R) enantiomeric impurity, substitute with an immobilized polysaccharide chiral stationary phase.

  • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

Step 3: Source & MS/MS Tuning

  • Operate the ESI source in positive ion mode (+ve).

  • Q1 Selection: Isolate the precursor ion at m/z 216.2.

  • Q2 Collision Cell: Introduce Argon collision gas. Perform a Collision Energy (CE) sweep from 10 eV to 30 eV.

  • Q3 Detection: Monitor the two primary MRM transitions:

    • Quantifier Transition:m/z 216.2 → 160.1 (CE ~15 eV, tracks the loss of isobutylene).

    • Qualifier Transition:m/z 216.2 → 116.1 (CE ~25 eV, tracks the complete loss of the Boc group).

Step 4: Data Analysis & Validation

  • Confirm the chromatographic retention time matches the certified reference standard.

  • Calculate the ion ratio between the 160.1 and 116.1 product ions. A stable ratio across the chromatographic peak apex validates the structural identity and ensures no co-eluting isobaric interferences are present.

G2 Prep Sample Prep 100 ng/mL LC UHPLC Separation Prep->LC ESI ESI Source (+ve Mode) LC->ESI Q1 Q1 Selection m/z 216.2 ESI->Q1 Q2 Q2 CID CE: 15-25 eV Q1->Q2 Q3 Q3 Detection m/z 160.1, 116.1 Q2->Q3

Step-by-step LC-ESI-MS/MS analytical workflow for Boc-morpholine validation.

Sources

Comparative

Enantiomeric Excess (ee) Determination of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate: A Comparative Guide to Chiral SFC, HPLC, and GC

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when evaluating saturated, aliphatic heterocycles. The molecule (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate (often the chiral tran...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when evaluating saturated, aliphatic heterocycles. The molecule (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate (often the chiral trans-(3S,5S) isomer) is a highly valuable building block in modern drug discovery, particularly for synthesizing selective receptor agonists and kinase inhibitors[1].

However, determining its enantiomeric excess (ee) presents a unique analytical triad of challenges:

  • Lack of a Strong Chromophore: The absence of aromatic rings means UV detection must rely on the weak absorbance of the Boc carbonyl group and ether oxygen (typically at 210–220 nm).

  • Conformational Flexibility: The morpholine ring and the bulky tert-butoxycarbonyl (Boc) group can adopt multiple conformations, potentially leading to peak broadening.

  • Diastereomeric Interference: The molecule possesses two stereocenters (C3 and C5). The trans isomers (3S,5S and 3R,5R) are chiral, whereas the cis isomer (3R,5S) is a meso compound. Diastereomeric purity must be confirmed before accurate ee determination.

This guide objectively compares the three primary analytical modalities—Chiral SFC , Chiral HPLC , and Chiral GC —providing the mechanistic causality behind experimental choices and self-validating protocols to ensure absolute trustworthiness in your data.

Mechanistic Context: Chiral Recognition of Boc-Morpholines

To separate the enantiomers of a Boc-protected morpholine, the Chiral Stationary Phase (CSP) must establish a minimum of three stereoselective interactions with the analyte (the "Three-Point Rule").

Polysaccharide-based CSPs, such as Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), are the gold standards for this class of molecules[2],[3]. The carbamate linkages on the CSP provide N-H groups that act as strong hydrogen bond donors to the C=O of the analyte's Boc group. Simultaneously, the chiral helical grooves of the polymer selectively accommodate the steric bulk of the tert-butyl and 3,5-dimethyl groups.

Chiral_Recognition CSP Chiral Stationary Phase (e.g., Amylose Carbamate) H_Bond Hydrogen Bonding (NH of CSP -> C=O of Boc) CSP->H_Bond Dipole Dipole-Dipole Interactions (C=O of CSP -> Morpholine O) CSP->Dipole Steric Steric Inclusion (t-butyl & methyl groups) CSP->Steric Analyte (3S)-Boc-3,5-dimethylmorpholine H_Bond->Analyte Dipole->Analyte Steric->Analyte

Mechanistic pathways of chiral recognition between the stationary phase and the Boc-morpholine.

Objective Comparison of Analytical Modalities

When selecting an analytical method, one must balance resolution ( Rs​ ), throughput, and sensitivity. Below is a comparative synthesis of the three primary techniques used for N-protected cyclic amines[4],[5].

Table 1: Performance Comparison of Analytical Modalities
MethodologyTypical Run TimeResolution ( Rs​ )Sensitivity / DetectionBest Use Case
Chiral SFC 3 – 8 minExcellent (> 2.0)High (Sharp peaks boost S/N at 210 nm)Gold Standard. High-throughput screening and precise ee quantification.
Chiral HPLC 15 – 30 minGood (1.5 – 2.0)Moderate (Peak broadening reduces S/N)Laboratories lacking SFC infrastructure; preparative scale-up.
Chiral GC 20 – 40 minVariableHigh (FID detection ignores lack of UV)Highly volatile derivatives; when UV detection is impossible.
Why Chiral SFC is the Preferred Choice

Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2​ as the primary mobile phase. CO2​ possesses lower viscosity and higher diffusivity than traditional HPLC solvents like hexane. For a molecule like (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate that lacks a strong UV chromophore, the sharper peaks generated by SFC's rapid mass transfer are critical. Sharper peaks directly increase the signal-to-noise (S/N) ratio at 210 nm, allowing for highly accurate integration of the minor enantiomer (the (3R) isomer)[4],[5].

Self-Validating Experimental Workflows

A robust analytical protocol must be a self-validating system. You cannot accurately determine the ee of an enantioenriched sample without first proving that your method can achieve baseline resolution ( Rs​≥1.5 ) of the racemic mixture.

EE_Workflow A Racemic Standard Synthesis/Procurement B Method Screening (CSP + Mobile Phase) A->B C Baseline Resolution (Rs > 1.5)? B->C D Optimize Modifier/Temperature C->D No E Analyze (3S)-Isomer Sample C->E Yes D->B F Calculate ee % (Area Major - Area Minor) / Total E->F

Workflow for validating and executing enantiomeric excess determination.
Protocol A: Chiral SFC Determination (Recommended)

This protocol utilizes a polysaccharide-based column under supercritical conditions, optimized for Boc-protected cyclic amines[4].

Step 1: Sample Preparation

  • Prepare a racemic reference standard by dissolving 1.0 mg of racemic trans-tert-butyl 3,5-dimethylmorpholine-4-carboxylate in 1.0 mL of HPLC-grade Methanol.

  • Prepare the enantioenriched (3S) sample at the identical concentration (1.0 mg/mL in Methanol).

Step 2: Chromatographic Conditions

  • Column: Daicel Chiralpak AD-H or Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 95% CO2​ / 5% Methanol (No basic additives like DEA are needed since the amine is Boc-protected).

  • Flow Rate: 3.0 mL/min.

  • Backpressure (BPR): 120 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm (Alternatively, use Evaporative Light Scattering Detection - ELSD if baseline drift occurs).

Step 3: Validation & Execution

  • Inject 2 µL of the racemic standard. Verify that two distinct peaks elute with a resolution ( Rs​ ) > 1.5.

  • Inject 2 µL of the (3S) sample.

  • Calculation: ee(%)=AreaMajor​+AreaMinor​AreaMajor​−AreaMinor​​×100

Protocol B: Chiral HPLC Determination (Alternative)

If SFC is unavailable, normal-phase chiral HPLC is a proven, albeit slower, alternative[6],[1].

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the analyte in 1.0 mL of Hexane/Isopropanol (90:10 v/v). Causality: Matching the sample diluent to the mobile phase prevents solvent-induced peak distortion.

Step 2: Chromatographic Conditions

  • Column: Daicel Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Hexane / Isopropanol (98:2 to 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

Step 3: Validation & Execution

  • Inject 5 µL of the racemic standard to confirm baseline separation. (Note: Run times may extend to 20-30 minutes due to the high lipophilicity of the Boc group).

  • Inject 5 µL of the (3S) sample and calculate the ee using the area normalization method described above.

Summary of Experimental Data for Boc-Morpholines

Drawing from established literature on structurally analogous N-Boc morpholines and cyclic aliphatic linkers[6],[4],[1], the following table summarizes typical experimental outputs you should expect when executing these protocols.

Table 2: Expected Chromatographic Parameters
Analyte ClassMethodColumnMobile PhaseExpected Rs​ Reference
N-Boc-morpholinesSFCChiralpak AD-H CO2​ / MeOH (95:5)2.1 - 2.8[4],[5]
N-Boc-morpholinesHPLCChiralcel OD-HHexane / IPA (95:5)1.6 - 1.9[6],[3]
Substituted cyclic aminesHPLCChiralpak AD-HHexane / IPA (60:40)1.5 - 2.0[1]

Note: Elution order (whether the (3S,5S) or (3R,5R) isomer elutes first) is highly dependent on the specific CSP and modifier used. Always spike your enantioenriched sample with the racemate to unequivocally assign the major peak.

References

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation Journal of Organic Chemistry (ACS Publications)[Link]

  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines Tetrahedron Letters (NIH/PMC)[Link]

  • Development, Application, and Mechanistic Interrogation of a Dual Ni Catalysis Approach to Photoredox-Based C(sp3)–C(sp3) Cross-Coupling Journal of the American Chemical Society (ACS Publications)[Link]

  • Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Validation

Optimizing Gas Chromatography (GC) Analysis of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate: A Comparative Methodological Guide

Executive Summary & Analytical Challenges (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is a critical chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). While the tert-butylo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

(3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is a critical chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). While the tert-butyloxycarbonyl (Boc) protecting group reduces the polarity of the secondary amine—theoretically improving its volatility and GC suitability—it introduces a severe analytical paradox: thermal lability.

This guide objectively compares GC injection techniques and column chemistries to establish a robust, self-validating protocol that prevents thermal degradation while ensuring baseline resolution of its stereoisomers.

The Mechanistic Challenge: Thermal Pyrolysis of the N-Boc Group

Causality of Degradation

When analyzing Boc-protected amines via GC, the primary failure mode is thermal degradation within the vaporization chamber. At inlet temperatures exceeding 200 °C, the carbamate linkage undergoes a concerted retro-ene thermal elimination. This pyrolysis generates the free 3,5-dimethylmorpholine, carbon dioxide, and isobutylene[1].

The degradation is kinetically driven by two factors:

  • Absolute Temperature: Temperatures ≥ 250 °C provide the activation energy for rapid fragmentation[1].

  • Residence Time & Active Sites: Splitless injections increase the time the analyte spends in the hot zone, exacerbating degradation. Furthermore, active sites in the inlet liner (e.g., poorly deactivated glass wool) catalyze this breakdown, leading to continuous baseline disturbances or "bridge peaks" if degradation occurs on-column[2].

G cluster_inlet Injection Port Dynamics cluster_column Column Separation Strategy A Analyte: (3S)-Boc-3,5-dimethylmorpholine B Standard Splitless (T > 250°C) A->B High Thermal Stress C PTV / Cold On-Column (T < 150°C) A->C Low Thermal Stress D Thermal Pyrolysis (Free Amine + CO2 + Isobutylene) B->D t > 1s residence E Intact Analyte Transfer C->E Rapid transfer F Achiral Column (HP-5) Diastereomer Resolution Only E->F G Chiral Column (β-Dex) Full Enantiomer & Diastereomer Resolution E->G

GC workflow and thermal dynamics for Boc-protected morpholine analysis.

Comparison of GC Injection Techniques

To mitigate thermal degradation, the method of sample introduction must be carefully selected. Standard hot splitless injection is fundamentally incompatible with this analyte.

Table 1: Comparison of GC Injection Techniques for Boc-Protected Morpholines

Injection TechniqueInlet TemperatureResidence TimeThermal Degradation RiskSuitability for Boc-Morpholine
Splitless > 250 °CHigh (> 1 min)Critical (> 50% pyrolysis)Not Recommended
Split (High Ratio) 250 °CLow (< 1 sec)Moderate (5-15% pyrolysis)Poor (Loss of sensitivity)
PTV (Cold Trapping) 60 °C → 180 °CVery LowMinimal (< 1% pyrolysis)Optimal
Cold On-Column (COC) Tracks oven tempNoneNoneExcellent (Requires clean samples)

Comparison of GC Columns for Isomeric Resolution

The analyte possesses a fixed (3S) stereocenter, but the 5-position can yield cis-(3S,5R) or trans-(3S,5S) diastereomers. Depending on the synthetic route, enantiomeric purity (absence of 3R isomers) may also require verification.

Table 2: Comparison of GC Column Stationary Phases

Column TypeStationary PhaseDiastereomer Resolution (Rs)Enantiomer Resolution (Rs)Max Temp (°C)Suitability
Achiral Non-Polar 5% Phenyl (e.g., HP-5)< 1.0 (Co-elution)0.0325 °CChemical purity only
Achiral Mid-Polar Cyanopropyl (e.g., DB-1701)> 1.5 (Baseline)0.0280 °CDiastereomer separation
Chiral Cyclodextrin β-Dex (e.g., CP-Chirasil-Dex CB)> 2.0 (Baseline)> 1.5 (Baseline)200 °COptimal for full profiling

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, the following Programmable Temperature Vaporizing (PTV) protocol incorporates built-in diagnostic checks to validate the integrity of the data in real-time.

Sample Preparation
  • Procedure: Dissolve the analyte in Methyl tert-butyl ether (MTBE) at 1.0 mg/mL. Add Dodecane (0.1 mg/mL) as an Internal Standard (IS).

  • Causality: MTBE is chosen over methanol or dichloromethane because its low expansion volume prevents "backflash" in the GC inlet, which would otherwise cause peak tailing and carryover. Dodecane acts as a thermally stable hydrocarbon reference to calculate the true transfer efficiency of the labile morpholine.

Instrument Setup (PTV & Chiral Column)
  • Inlet: PTV equipped with a baffled, deactivated liner (strictly no glass wool to eliminate catalytic active sites).

  • Injection Volume: 1.0 µL.

  • Carrier Gas: Helium at a constant linear velocity of 35 cm/sec.

Temperature Programs
  • PTV Ramp: Initial temp 60 °C (hold 0.1 min) to vent solvent, then rapidly ramped at 700 °C/min to 180 °C (hold 1 min).

    • Causality: Cold trapping prevents initial pyrolysis, while the rapid ramp transfers the intact analyte to the column before thermal stress accumulates.

  • Oven Program: Initial temp 80 °C (hold 2 min), ramp at 5 °C/min to 160 °C (hold 10 min).

    • Causality: A gentle thermal ramp ensures the analyte partitions effectively into the chiral cyclodextrin stationary phase for stereoisomer resolution without reaching the >200 °C degradation threshold while on-column.

Protocol S1 1. Sample Prep (Non-polar solvent) S2 2. PTV Injection (Cold trapping) S1->S2 S3 3. Chiral GC Separation (Gentle thermal ramp) S2->S3 S4 4. FID/MS Detection (Quantification) S3->S4 V1 Validation: No baseline rise (No on-column degradation) S3->V1 V2 Validation: Resolution (Rs) > 1.5 for all isomers S3->V2

Self-validating GC protocol workflow for chiral morpholine derivatives.

Built-In Validation System

A protocol is only as reliable as its internal checks. This method is self-validating through two criteria:

  • Inlet Pyrolysis Check: Monitor the chromatogram for the free 3,5-dimethylmorpholine peak (eluting significantly earlier than the Boc-protected compound). If this peak exceeds 0.5% of the total area, the PTV transfer temperature must be lowered[1].

  • On-Column Degradation Check: Inspect the baseline between the free amine and the intact Boc-morpholine. A rising baseline or "continuous bridge" definitively indicates active sites on the column causing continuous degradation during the run[2].

Sources

Comparative

A Comparative Reactivity Guide for Drug Discovery Scaffolds: Benchmarking (3S)-3,5-Dimethylmorpholine Against Standard Secondary Amines

Introduction In the landscape of modern medicinal chemistry, heterocyclic scaffolds are indispensable building blocks for the synthesis of novel therapeutic agents. Among these, the morpholine moiety is prized for its fa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are indispensable building blocks for the synthesis of novel therapeutic agents. Among these, the morpholine moiety is prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which it imparts to parent molecules. The specific stereochemistry and substitution pattern of morpholine derivatives can profoundly influence their biological activity and pharmacokinetic profiles.

This guide focuses on (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate, a protected chiral building block. The core of this guide is not to benchmark the carbamate itself—which is unreactive as a nucleophile—but rather to provide a comprehensive analysis of the reactivity of its corresponding free amine, (3S)-3,5-dimethylmorpholine , which is generated upon deprotection.

For researchers, scientists, and drug development professionals, understanding the nucleophilic character of this amine relative to commonly used standards is critical for efficient reaction design, troubleshooting, and the strategic incorporation of this valuable scaffold into complex molecules. We will provide an objective comparison of its performance in key synthetic transformations against benchmark secondary amines: morpholine, piperidine, and the sterically hindered N-methylpiperazine. This analysis is supported by detailed experimental protocols and mechanistic insights to empower chemists to effectively utilize this building block in their synthetic campaigns.

Part 1: Physicochemical and Steric Landscape of Secondary Amines

The reactivity of an amine is fundamentally governed by its basicity (pKa of its conjugate acid), the steric environment around the nitrogen atom, and its conformational flexibility. These factors dictate the accessibility of the nitrogen's lone pair for nucleophilic attack.

The tert-butyloxycarbonyl (Boc) group in the starting material is an acid-labile protecting group. Its removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) quantitatively liberates the free secondary amine, (3S)-3,5-dimethylmorpholine, along with isobutylene and carbon dioxide.[1] The subsequent reactivity of this in situ generated amine is the focus of our comparison.

The table below summarizes the key properties of our target amine and the selected benchmarks.

CompoundStructureMolecular Weight ( g/mol )pKa of Conjugate Acid (approx.)Steric HindranceKey Features
(3S)-3,5-Dimethylmorpholine OCN(C)CO129.19~8.0-8.5ModerateChiral, moderately hindered due to two methyl groups flanking the nitrogen.
Morpholine C1COCCN187.128.33LowStandard, conformationally defined secondary amine.
Piperidine C1CCNCC185.1511.12LowHighly basic and nucleophilic aliphatic amine.
N-Methylpiperazine CN1CCNCC1100.169.73 (pKa1), 5.35 (pKa2)[2][3][4][5]Low-ModerateContains both a secondary and a tertiary amine. The secondary amine is the primary nucleophile.

The two methyl groups on the (3S)-3,5-dimethylmorpholine ring introduce moderate steric bulk compared to unsubstituted morpholine, which can be expected to temper its nucleophilicity. Its pKa is estimated to be slightly lower than that of morpholine due to the potential for minor electronic effects and solvation differences.

Part 2: Comparative Reactivity in Key Transformations

We will benchmark the reactivity of (3S)-3,5-dimethylmorpholine in three fundamental and widely applicable reaction classes: Acylation, Alkylation, and Palladium-Catalyzed C-N Coupling.

Acylation: Amide Bond Formation

Acylation of secondary amines with acyl chlorides is a rapid and fundamental transformation for creating amide bonds.[6] The reaction proceeds via a nucleophilic addition-elimination mechanism.[6][7] The rate is highly sensitive to both the nucleophilicity of the amine and steric hindrance around the nitrogen.[6]

Expected Reactivity Trend: Piperidine > Morpholine ≈ N-Methylpiperazine > (3S)-3,5-Dimethylmorpholine

The high basicity of piperidine makes it the most potent nucleophile. Morpholine and N-methylpiperazine are expected to show similar, robust reactivity. The methyl groups in (3S)-3,5-dimethylmorpholine are predicted to slow the rate of acylation relative to unsubstituted morpholine due to steric impediment at the reaction center.

Alkylation: C-N Bond Formation

The SN2 alkylation of secondary amines with alkyl halides can be a challenging reaction, often complicated by over-alkylation to form a quaternary ammonium salt.[8][9] The reaction rate is dependent on the nucleophilicity of the amine, with steric hindrance playing a crucial role in moderating reactivity and, in some cases, preventing the undesired second alkylation.

Expected Reactivity Trend: Piperidine > Morpholine > N-Methylpiperazine ≈ (3S)-3,5-Dimethylmorpholine

Piperidine's high nucleophilicity makes it highly reactive, but also most prone to over-alkylation. The moderate steric hindrance of (3S)-3,5-dimethylmorpholine may prove advantageous, potentially allowing for more controlled mono-alkylation compared to less hindered amines.

Buchwald-Hartwig Amination: Palladium-Catalyzed C-N Coupling

The Buchwald-Hartwig amination is a cornerstone of modern drug discovery, enabling the formation of carbon-nitrogen bonds between amines and aryl halides.[10][11] The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][13][14] The success of this coupling is highly dependent on the steric and electronic properties of both the amine and the chosen ligand/base system.

Expected Reactivity Trend: Morpholine > (3S)-3,5-Dimethylmorpholine > Piperidine

While highly basic, the steric profile of piperidine can sometimes be challenging for certain catalyst systems. Morpholine is a well-behaved substrate in these reactions. The moderate steric profile of (3S)-3,5-dimethylmorpholine is expected to make it a viable, albeit potentially slower, coupling partner than morpholine. The choice of a bulky phosphine ligand is often critical to facilitate the reductive elimination step for secondary amines.[10]

Part 3: Experimental Protocols

The following protocols are designed as a standardized platform for comparing the reactivity of the amines. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise noted.

Protocol 1: Comparative Acylation with Acetyl Chloride

This protocol benchmarks the rate of amide formation.

  • Materials:

    • Secondary Amine (1.0 equiv)

    • Acetyl Chloride (1.1 equiv)

    • Triethylamine (Et₃N) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methodology:

    • In a round-bottom flask, dissolve the secondary amine (e.g., morpholine, 1.0 mmol, 87.1 mg) and triethylamine (1.5 mmol, 209 µL) in anhydrous DCM (5 mL).

    • Cool the solution to 0 °C in an ice-water bath.

    • Slowly add a solution of acetyl chloride (1.1 mmol, 78 µL) in DCM (1 mL) dropwise to the stirred amine solution.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS at 5-minute intervals to observe the consumption of the starting amine. The relative time to completion provides a benchmark of reactivity.

    • Upon completion, quench the reaction with the addition of saturated NaHCO₃ solution (10 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Comparative Alkylation with Benzyl Bromide

This protocol assesses the propensity for C-N bond formation and over-alkylation.

  • Materials:

    • Secondary Amine (1.0 equiv)

    • Benzyl Bromide (1.05 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous Acetonitrile (MeCN)

  • Methodology:

    • To a suspension of potassium carbonate (2.0 mmol, 276 mg) in anhydrous acetonitrile (8 mL), add the secondary amine (1.0 mmol).

    • Add benzyl bromide (1.05 mmol, 125 µL) to the mixture.

    • Heat the reaction to 60 °C and stir vigorously.

    • Reaction Monitoring: Monitor the reaction by LC-MS at 1-hour intervals, quantifying the ratio of starting amine, mono-alkylated product, and quaternary ammonium salt byproduct.

    • After 12 hours (or upon completion), cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3: Comparative Buchwald-Hartwig Amination

This protocol evaluates performance in a modern catalytic cross-coupling reaction.

  • Materials:

    • 4-Bromotoluene (1.0 equiv)

    • Secondary Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Methodology:

    • In an oven-dried Schlenk tube, combine 4-bromotoluene (1.0 mmol, 171 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg).

    • Evacuate and backfill the tube with an inert gas (Argon) three times.

    • Add anhydrous toluene (5 mL), followed by the secondary amine (1.2 mmol).

    • Seal the tube and heat the reaction mixture to 100 °C in an oil bath.

    • Reaction Monitoring: Monitor the reaction by GC-MS or LC-MS at 2-hour intervals to determine the conversion to the desired coupled product.

    • After 24 hours (or upon completion), cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Part 4: Visualizations and Data Summary

The following diagrams illustrate the experimental workflow and a key reaction mechanism, while the table provides an at-a-glance summary of the expected comparative performance.

G Figure 1: General Experimental Workflow for Reactivity Benchmarking cluster_prep Preparation cluster_reaction Benchmarking Reaction cluster_analysis Analysis start Start: (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection amine_gen Generate Free Amine: (3S)-3,5-Dimethylmorpholine deprotection->amine_gen reaction Perform Reaction (Acylation, Alkylation, or C-N Coupling) vs. Standard Amines amine_gen->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Workup & Purification (Extraction, Chromatography) monitoring->workup characterization Characterize Product (NMR, MS) workup->characterization G Figure 2: Mechanism of Amine Acylation amine R₂NH acyl_chloride CH₃COCl amine->acyl_chloride Nucleophilic Attack intermediate O|CH₃-C-Cl|N+HR₂ product CH₃CONR₂ intermediate->product Collapse & Loss of Cl⁻ hcl HCl

Caption: Figure 2: Mechanism of Amine Acylation.

Summary of Expected Performance

Reaction Type(3S)-3,5-DimethylmorpholineMorpholinePiperidineN-MethylpiperazineRationale
Acylation GoodExcellentExcellentExcellentReactivity is slightly reduced by steric hindrance from the methyl groups.
Alkylation GoodGoodHigh (risk of over-alkylation)GoodSteric hindrance may provide better control over mono-alkylation.
Buchwald-Hartwig Moderate-GoodGoodModerateGoodSteric bulk can slow the catalytic turnover rate compared to morpholine.

Conclusion

(3S)-3,5-Dimethylmorpholine, readily accessed from its N-Boc protected precursor, emerges as a versatile chiral secondary amine with a reactivity profile that is both robust and nuanced. Its performance is largely comparable to that of morpholine, with its reactivity being slightly attenuated by the steric influence of the two methyl groups. This moderate steric hindrance is not a significant liability and can be advantageous in reactions prone to over-reactivity, such as alkylations, by promoting selective mono-substitution.

For drug development professionals, (3S)-3,5-dimethylmorpholine represents an excellent building block for introducing a stereochemically defined, metabolically stable heterocyclic motif. While its incorporation may occasionally require slightly more forcing conditions or longer reaction times compared to unsubstituted morpholine, its predictable reactivity makes it a reliable and valuable tool in the synthesis of complex molecular architectures.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Jacobsen, E. N., & Toste, F. D. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Jacobsen, E. N., & Toste, F. D. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Mastering Chemistry Help. (2013). Acylation of amines mechanism. [Link]

  • University of Calgary. (n.d.). Alkylation of Amines. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Biscoe, M. R., & Smith, C. R. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • Kégl, T., & Kollár, L. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. [Link]

  • Fu, G. C. (n.d.). Acylation of Alcohols and Amines. Science of Synthesis. [Link]

  • Mashima, K., & Ohshima, T. (2010). Acylation of Alcohols and Amines with Vinyl Acetates Catalyzed by Cp*2Sm(thf)2. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Explained. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]

  • Quora. (2022). Which one is more reactive: tertiary or secondary amines and why? [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • Carter, E. (2025). How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners. Organic Solutions LLC. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. [Link]

  • Cravatt, B. F., & Simon, G. M. (2024). Assessing Squarates as Amine-Reactive Probes. PMC. [Link]

  • Demir, B., & Walsh, T. R. (2024). Probing the Nanostructure and Reactivity of Epoxy–Amine Interphases. ACS Applied Materials & Interfaces. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/023b18536b009e90098522204c3e39b7d58a5f63/figure/2]([Link]

  • Save My Exams. (n.d.). 34.1 Primary and secondary amines. CIE A-Level Chemistry. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ACS Publications. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate, ensuring compliance with safety regulations and fostering a culture of best practices within your laboratory.

Immediate Safety Considerations: The First Line of Defense

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory to prevent skin contact.[3]

    • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[3]

    • Lab Coat: A flame-retardant lab coat should be worn to protect from spills and splashes.

  • Ventilation: All handling and disposal activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]

Disposal Protocol: A Step-by-Step Approach

The guiding principle for the disposal of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is to treat it as hazardous waste.[1][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][6]

Step 1: Waste Collection and Segregation

  • Designated Waste Container: All waste containing (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate, including residual amounts in original containers, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated PPE, must be collected in a designated hazardous waste container.[3][5][7]

  • Container Compatibility: The waste container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or the original container are suitable choices.[3][5] The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "(3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate," and the date of accumulation.[5][8]

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[6] Eliminate all sources of ignition.[6][9]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[6][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[6][9]

  • Decontamination: Clean the spill area thoroughly.

  • Ventilation: Ensure the area is well-ventilated following the cleanup.[6]

Step 3: Final Disposal

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][8] This area should be at or near the point of generation and under the control of the laboratory personnel.[10] Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[3]

  • Contact Environmental Health and Safety (EHS): Once the container is full or has reached the storage time limit set by your institution (typically up to one year for satellite accumulation), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[7] All hazardous waste must be handled in accordance with local, state, and federal regulations.[9]

Quick Reference: Disposal and Safety Summary

Parameter Guideline
Hazard Class Assumed to be a flammable liquid and harmful. Treat as hazardous waste.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, lab coat.
Handling Environment Chemical fume hood.
Disposal Method Collect in a designated, labeled, and sealed hazardous waste container.
Prohibited Disposal Do not dispose of down the drain or in regular trash.
Spill Containment Use inert absorbent material (vermiculite, sand).
Incompatible Agents Strong oxidizing agents.[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate.

DisposalWorkflow Disposal Workflow for (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate cluster_generation Waste Generation cluster_handling Immediate Handling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Event Generate Generate Waste (Unused chemical, contaminated items) Container Place in Designated Hazardous Waste Container Generate->Container Label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) Container->Label Store Store in Satellite Accumulation Area (SAA) Label->Store EHS Contact EHS for Pickup Store->EHS Container Full or Time Limit Reached Contractor Disposal by Licensed Hazardous Waste Contractor EHS->Contractor Spill Spill Occurs SpillCleanup Follow Spill Cleanup Protocol (Evacuate, Contain, Collect) Spill->SpillCleanup SpillCleanup->Container Dispose of spill debris

Caption: Decision pathway for the proper disposal of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate waste.

References

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • United States Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Carl ROTH. Morpholine - Safety Data Sheet. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine. [Link]

Sources

Handling

Personal protective equipment for handling (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a comprehensive system of risk mitigation grounded in molecular causality. (3S)-tert-butyl 3,5-dimethylmorp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a comprehensive system of risk mitigation grounded in molecular causality.

(3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate (CAS: 1542268-30-3 / 154634-95-4) is a highly valuable chiral building block in medicinal chemistry, frequently utilized to introduce conformationally restricted morpholine motifs in drug discovery, such as in the synthesis of spleen tyrosine kinase (Syk) inhibitors 1. However, the very structural features that make it synthetically useful—its lipophilic tert-butyloxycarbonyl (Boc) protecting group and basic morpholine core—dictate specific handling hazards.

The following guide provides a self-validating operational and safety framework for handling this compound.

Mechanistic Hazard Profiling

Understanding why a chemical is hazardous is the first line of defense. The hazards associated with (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate are intrinsically linked to its molecular structure 2:

  • Dermal Permeability (H315 - Skin Irritation): The Boc group significantly increases the molecule's lipophilicity compared to unprotected morpholine. If spilled on the skin, it can rapidly partition into the lipid bilayers of the stratum corneum, carrying the irritating morpholine core into deeper tissue.

  • Acid Lability & Pressurization Risk: The Boc group undergoes rapid, exothermic cleavage in the presence of strong acids (e.g., TFA, HCl). This reaction releases stoichiometric amounts of isobutylene and carbon dioxide gas. If this occurs accidentally in a sealed vessel, it will cause rapid overpressurization and potential explosion.

  • Aerosolization (H335 - Respiratory Irritation): As a viscous liquid or low-melting solid, transferring the compound can create micro-aerosols that irritate the respiratory tract upon inhalation 3.

Quantitative Physicochemical & Hazard Summary
Property / GHS HazardValue / ClassificationOperational Implication
Molecular Formula C11H21NO3Requires halogen-free organic waste routing.
Molecular Weight 215.29 g/mol High mass dictates careful stoichiometric weighing.
Skin Irritation Category 2 (H315)Direct contact disrupts skin lipids; chemical barrier required.
Eye Irritation Category 2A (H319)Splashes cause severe irritation; mandatory eye sealing.
STOT SE 3 Category 3 (H335)Respiratory tract irritant; mandates fume hood usage.

Defensive PPE Architecture

Do not rely on generic lab apparel. The PPE matrix below is engineered specifically to counteract the lipophilic and irritant properties of Boc-protected amines.

Protection CategoryRequired EquipmentSpecification StandardMechanistic Justification
Hand Protection 100% Nitrile GlovesMinimum 0.11 mm thicknessLatex is highly permeable to lipophilic Boc-derivatives and common co-solvents (DCM/DMF). Nitrile provides a superior chemical barrier.
Eye Protection Chemical Safety GogglesANSI Z87.1 / EN 166Standard safety glasses leave peripheral gaps. Goggles prevent aerosolized particles from reaching the ocular mucosa.
Body Protection Flame-Retardant Lab CoatNomex or 100% CottonPrevents static buildup during powder/liquid transfer and provides a physical barrier against spills.
Respiratory N95 / P100 RespiratorNIOSH ApprovedOnly required if engineering controls (fume hood) fail. Routine handling must occur under active ventilation.

Standard Operating Procedure (SOP): Handling & Transfer

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is confirmed.

Step 1: Environmental Setup & Engineering Controls

  • Activate the chemical fume hood and clear the workspace of all incompatible materials, specifically strong oxidizers and concentrated acids (e.g., Trifluoroacetic acid).

  • Validation Check: Verify the fume hood flow monitor reads between 80–120 feet per minute (fpm). Do not rely solely on the absence of an alarm; visually confirm the digital readout or use a tissue flutter test.

Step 2: PPE Donning & Integrity Check

  • Don the FR lab coat and chemical safety goggles.

  • Put on nitrile gloves. If handling quantities >10 grams or using highly penetrative solvents (like DMF), double-glove.

  • Validation Check: Inflate the gloves slightly by trapping air and applying pressure before putting them on. Discard any glove that fails to hold pressure, as micro-tears will allow lipophilic chemical ingress.

Step 3: Chemical Transfer

  • Place a tared receiving vial inside the fume hood.

  • Using a static-free stainless steel spatula (if solid) or a glass syringe (if liquid/oil), carefully transfer the (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate.

  • Validation Check: Ensure the scale stabilizes without drifting. Drifting indicates convective air currents from the hood are too strong, risking aerosolization. Lower the sash to stabilize the environment.

Step 4: Reaction Execution (Deprotection Warning)

  • If your workflow involves Boc-deprotection using acids (e.g., 4M HCl in Dioxane), never seal the reaction vessel .

  • Equip the flask with a bubbler or an open reflux condenser under an inert atmosphere (N2/Ar) to safely vent the massive volume of isobutylene and CO2 gas generated.

Emergency Response & Disposal Plan

Spill and Exposure Protocols
  • Skin Exposure: Immediately remove contaminated clothing. Flush the affected dermal area with copious amounts of water for at least 15 minutes. Causality Note: Do not use organic solvents (like ethanol or acetone) to wash the chemical off your skin; solvents will drastically accelerate the dermal absorption of the lipophilic Boc-morpholine.

  • Bench Spill: Surround the spill with an inert absorbent material (diatomaceous earth or sand). Diatomaceous earth is chemically inert and highly porous, effectively trapping the compound without triggering exothermic reactions. Sweep into a designated hazardous waste container.

Waste Management
  • Segregation: Dispose of all reaction byproducts and solvent rinses into the "Non-Halogenated Organic Waste" carboy.

  • Exception: If the compound was dissolved in dichloromethane (DCM) or chloroform, the entire mixture must be routed to the "Halogenated Organic Waste" stream.

  • Solid Waste: Contaminated gloves, spatulas, and empty reagent vials must be placed in solid hazardous waste bins. Never dispose of them in municipal trash.

Operational Workflow Visualization

ChemicalHandling A 1. Environmental Setup Verify Hood Flow (80-120 fpm) B 2. PPE Donning Nitrile, Goggles, FR Coat A->B C 3. Material Transfer Use Static-Free Tools B->C D Acidic Reagents Present? C->D E Ventilation Protocol Vent CO2/Isobutylene Gas D->E Yes (Deprotection) F Standard Reaction Inert Atmosphere D->F No G 4. Decontamination Solvent Rinse to Waste E->G F->G

Safety and operational workflow for handling Boc-protected morpholine derivatives.

References

  • Title: Pyrazolyl derivatives as syk inhibitors (WO2013192125A1)
  • Title: 154634-95-4 | tert-Butyl (3S,5S)
  • Title: 3,5-Dimethyl-morpholine AldrichCPR Safety Information Source: Sigma-Aldrich URL

Sources

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